molecular formula C38H56N4O11 B611827 WU-07047 CAS No. 1702378-78-6

WU-07047

Katalognummer: B611827
CAS-Nummer: 1702378-78-6
Molekulargewicht: 744.88
InChI-Schlüssel: SFBGRQKOLKPRQY-ZNHURTJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WU-07047 is a simplified analog of the selective Gαq/11 inhibitor YM-25489.

Eigenschaften

CAS-Nummer

1702378-78-6

Molekularformel

C38H56N4O11

Molekulargewicht

744.88

IUPAC-Name

(R)-1-((3S,15R,18S,E)-18-Acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C38H56N4O11/c1-23(2)33(46)31(41-26(6)44)38(50)53-34(24(3)4)32-37(49)51-21-15-18-28(40-25(5)43)36(48)52-29(22-27-16-11-10-12-17-27)35(47)39-20-14-9-7-8-13-19-30(45)42-32/h10-12,15-18,23-24,28-29,31-34,46H,7-9,13-14,19-22H2,1-6H3,(H,39,47)(H,40,43)(H,41,44)(H,42,45)/b18-15+/t28-,29+,31-,32-,33+,34+/m0/s1

InChI-Schlüssel

SFBGRQKOLKPRQY-ZNHURTJKSA-N

SMILES

CC(C)[C@@H](O)[C@H](NC(C)=O)C(O[C@@H]([C@H](NC(CCCCCCCNC([C@@H](CC1=CC=CC=C1)O2)=O)=O)C(OC/C=C/[C@H](NC(C)=O)C2=O)=O)C(C)C)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

WU-07047;  WU 07047;  WU07047; 

Herkunft des Produkts

United States
Foundational & Exploratory

The Researcher's Guide to WU-07047: A Simplified and Accessible Probe for Gαq/11 Signaling

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the study of Gαq/11 protein signaling. We will explore the chemical structure, synthesis, and biological evaluation of WU-07047, a simplified and more synthetically accessible analog of the potent and selective Gαq/11 inhibitor, YM-254890. This guide aims to provide not only the "what" and "how" but also the critical "why" behind the experimental methodologies, empowering researchers to effectively utilize this valuable chemical tool.

Introduction: The Need for Accessible Gαq/11 Probes

The Gαq/11 family of heterotrimeric G proteins are crucial signal transducers for a multitude of G protein-coupled receptors (GPCRs), regulating vital physiological processes ranging from smooth muscle contraction and platelet aggregation to neurotransmission.[1][2] Consequently, aberrant Gαq/11 signaling is implicated in various diseases, making these proteins attractive therapeutic targets.

The natural product YM-254890, a cyclic depsipeptide, has been an invaluable tool for dissecting Gαq/11-mediated pathways due to its high potency and selectivity.[1][2] However, its complex structure poses significant challenges for chemical synthesis, limiting its widespread availability and the exploration of its structure-activity relationship (SAR).[3] To address this, a simplified analog, WU-07047, was developed.[4][5] By retaining the key pharmacophoric elements of YM-254890 while replacing the intricate peptide linkers with simpler hydrocarbon chains, WU-07047 offers a more tractable synthetic route, opening the door for broader investigation and further analog development.[3][4]

Chemical Structures: A Tale of Two Inhibitors

The defining feature of WU-07047 is its simplified macrocyclic core compared to YM-254890. The two complex peptide-based linkers in YM-254890 are replaced with more straightforward hydrocarbon chains in WU-07047.[4][5] This fundamental change is the cornerstone of its improved synthetic accessibility.

Structural Comparison of YM-254890 and WU-07047 cluster_0 YM-254890 (Complex Core) cluster_1 WU-07047 (Simplified Core) YM_Core Complex Cyclic Depsipeptide Core (Multiple Chiral Centers, Ester and Amide Bonds) PeptideLinker1 Peptide-based Linker 1 YM_Core->PeptideLinker1 Connects key pharmacophores PeptideLinker2 Peptide-based Linker 2 YM_Core->PeptideLinker2 Connects key pharmacophores Simplification Structural Simplification YM_Core->Simplification WU_Core Simplified Macrocyclic Core (Preserves Key Contact Points) HydrocarbonLinker1 Hydrocarbon Linker 1 WU_Core->HydrocarbonLinker1 Simplified connection HydrocarbonLinker2 Hydrocarbon Linker 2 WU_Core->HydrocarbonLinker2 Simplified connection Simplification->WU_Core Gq_Signaling_Pathway GPCR GPCR Gq_GDP Gαq-GDP (Inactive) GPCR->Gq_GDP Agonist Binding Gq_GTP Gαq-GTP (Active) Gq_GDP->Gq_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inhibitor WU-07047 / YM-254890 Inhibitor->Gq_GDP Inhibition of GDP release

Figure 2: Gαq/11 Signaling Pathway and Point of Inhibition

Chemical Synthesis of WU-07047: A Convergent Approach

The synthesis of WU-07047 is designed as a convergent process, which offers significant advantages in terms of efficiency and the potential for analog synthesis. [4]This strategy involves the independent synthesis of key fragments, or "building blocks," which are then coupled together in the final stages. The macrocycle is then formed via a ring-closing metathesis reaction.

Key Building Blocks:

  • Left-Hand Fragment: A dimer of β-hydroxy leucine.

  • Right-Hand Fragment: A coupled product of a 2-hydroxy-3-phenylpropionic acid derivative and a protected allylglycine.

  • Top Bridge Fragment: An extended amino acid derivative.

Convergent Synthesis of WU-07047 cluster_synthesis Synthesis of Building Blocks cluster_assembly Assembly and Cyclization BB1 Synthesis of Left-Hand Fragment Coupling Fragment Coupling BB1->Coupling BB2 Synthesis of Right-Hand Fragment BB2->Coupling BB3 Synthesis of Top Bridge Fragment BB3->Coupling RCM Ring-Closing Metathesis Coupling->RCM Deprotection Final Deprotection RCM->Deprotection WU07047 WU-07047 Deprotection->WU07047

Figure 3: Convergent Synthetic Strategy for WU-07047

Representative Synthetic Protocol:

While a detailed, step-by-step protocol with precise quantities and reaction conditions is proprietary to the discovering laboratory, the following represents a generalized workflow based on the published convergent strategy. [4]Researchers should optimize these steps based on their specific starting materials and laboratory conditions.

Step 1: Synthesis of the Right-Hand Building Block

  • Rationale: This fragment incorporates the phenylpropionic acid and allylglycine moieties.

  • General Procedure:

    • Protect commercially available (S)-2-hydroxy-3-phenylpropionic acid.

    • Synthesize a protected allylglycine derivative.

    • Couple the two fragments using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA).

    • Perform necessary deprotection and purification steps.

Step 2: Synthesis of the Left-Hand Building Block

  • Rationale: This fragment consists of a β-hydroxy leucine dimer.

  • General Procedure:

    • Synthesize or procure protected β-hydroxy leucine.

    • Couple two units of protected β-hydroxy leucine using peptide coupling chemistry.

    • Introduce a terminal protecting group suitable for the subsequent coupling step.

Step 3: Synthesis of the Top Bridge Fragment

  • Rationale: This is a relatively simple extended amino acid that will link the other two fragments.

  • General Procedure:

    • Start with a commercially available amino acid with a suitable side chain for extension.

    • Perform chain extension reactions as required.

    • Protect the functional groups appropriately for the subsequent coupling reactions.

Step 4: Fragment Assembly and Macrocyclization

  • Rationale: The three building blocks are coupled, and the macrocycle is formed.

  • General Procedure:

    • Sequentially couple the three building blocks using standard solution-phase peptide coupling protocols.

    • Once the linear precursor is assembled, perform a ring-closing metathesis (RCM) reaction, likely using a Grubbs catalyst, to form the macrocycle.

    • Perform the final deprotection steps to yield WU-07047.

    • Purify the final compound using techniques such as flash chromatography or preparative HPLC.

Biological Evaluation: Probing Gαq/11 Inhibition

The inhibitory activity of WU-07047 on Gαq/11 signaling is typically assessed using cell-based functional assays. A widely used and robust method is the calcium mobilization assay, which measures the increase in intracellular calcium concentration following the activation of a Gαq-coupled receptor.

Experimental Protocol: Calcium Mobilization Assay

This protocol is a representative example and should be optimized for the specific cell line and equipment used.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing a Gαq-coupled GPCR (e.g., M1 muscarinic receptor, P2Y2 receptor).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Agonist for the expressed GPCR.

  • WU-07047 and YM-254890 (as a positive control).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation, FLIPR).

Procedure:

  • Cell Seeding: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of WU-07047, YM-254890, or vehicle (DMSO) to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's injectors to add a pre-determined concentration of the agonist (e.g., EC80) to all wells.

    • Immediately begin recording the fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium.

    • Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Potency:

While a direct head-to-head comparison in the same study is ideal, the literature consistently indicates that WU-07047 is a less potent inhibitor of Gαq than YM-254890. [4]YM-254890 typically exhibits IC50 values in the low nanomolar to sub-micromolar range in various Gαq-dependent assays. [6][7]WU-07047 has been shown to inhibit Gαq-mediated nucleotide exchange by up to 40%, but is less potent than the related natural product UBO-QIC. [4]

Compound Target Assay Type Reported IC50 Reference
YM-254890 Gαq/11 Calcium Mobilization (P2Y2 Receptor) ~3-31 nM [1][6]
Gαq/11 IP1 Accumulation (M1 Receptor) 95 nM [7]

| WU-07047 | Gαq | GTPγS Binding | Less potent than UBO-QIC | [4]|

Note: The IC50 values for YM-254890 are from different studies and assay conditions, and a direct comparison with WU-07047 requires testing under identical conditions.

Structure-Activity Relationship (SAR): Insights from a Simplified Scaffold

The simplified structure of WU-07047 provides an excellent platform for probing the structure-activity relationships of Gαq/11 inhibitors. By systematically modifying different parts of the WU-07047 scaffold, researchers can gain valuable insights into the key molecular interactions required for potent and selective inhibition.

Based on the known SAR of YM-254890 and the structural differences in WU-07047, the following points are critical for consideration in future analog design:

  • The Macrocyclic Core: The conformation of the macrocycle is crucial for positioning the key interacting residues within the binding pocket of Gαq. Modifications to the hydrocarbon linkers in WU-07047, such as altering their length or rigidity, would likely have a significant impact on activity.

  • The "Left-Hand" and "Right-Hand" Fragments: These regions contain the critical pharmacophoric elements that are believed to make direct contact with the Gαq protein. Even minor changes to the stereochemistry or functional groups in these fragments can lead to a substantial loss of potency.

  • The "Top Bridge": While seemingly a simple linker, its length and flexibility are important for maintaining the overall conformation of the macrocycle.

Key SAR Points for WU-07047 Analogs cluster_mods Potential Modifications WU07047_Core WU-07047 Scaffold Linker_Mod Modify Hydrocarbon Linkers (Length, Rigidity) WU07047_Core->Linker_Mod Sidechain_Mod Alter Side Chains on Core Fragments WU07047_Core->Sidechain_Mod Stereochem_Mod Vary Stereochemistry of Key Residues WU07047_Core->Stereochem_Mod Top_Bridge_Mod Adjust Top Bridge Length/Flexibility WU07047_Core->Top_Bridge_Mod Activity Impact on Gαq/11 Inhibitory Activity Linker_Mod->Activity Sidechain_Mod->Activity Stereochem_Mod->Activity Top_Bridge_Mod->Activity

Figure 4: Structure-Activity Relationship Considerations for WU-07047

Conclusion: A Versatile Tool for Gαq/11 Research

WU-07047 represents a significant advancement in the field of G protein signaling research. By providing a more synthetically accessible alternative to the complex natural product YM-254890, it empowers a broader range of researchers to investigate the intricacies of Gαq/11-mediated pathways. While less potent than its parent compound, its well-defined mechanism of action and the potential for straightforward analog synthesis make it an invaluable tool for target validation, probe development, and as a starting point for the design of novel Gαq/11 inhibitors with therapeutic potential. This guide has provided a comprehensive overview of the chemical and biological properties of WU-07047, along with practical insights into its synthesis and evaluation, to facilitate its effective use in the scientific community.

References

  • Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells. [Link]

  • Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science. [Link]

  • The Total Synthesis of WU-07047: A Selective Inhibitor of Gαq. ResearchGate. [Link]

  • Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. Organic Letters. [Link]

  • Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? Journal of Medicinal Chemistry. [Link]

  • Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. PubMed. [Link]

  • The G Protein Inhibitor YM-254890 is an Allosteric Glue. bioRxiv. [Link]

Sources

Decoding the Mechanism of Action of WU-07047: A Synthetic Probe for Gαq/11 Signaling and Cardiovascular Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

G protein-coupled receptors (GPCRs) mediate a vast array of physiological processes by coupling to intracellular heterotrimeric G proteins. Among these, the Gαq/11 subfamily is a critical driver of intracellular calcium mobilization, vascular smooth muscle contraction, and oncogenic signaling. Historically, the study of Gαq/11 has been revolutionized by the discovery of two naturally occurring cyclic depsipeptides: YM-254890 (isolated from Chromobacterium sp.) and FR900359 (isolated from Ardisia crenata). However, the immense structural complexity of these macrocycles presents a severe bottleneck for scalable chemical synthesis and iterative drug design.

Enter WU-07047 , a rationally designed, simplified synthetic analog of YM-254890[1]. By replacing the complex peptide-based linkers of the natural product with aliphatic hydrocarbon chains, WU-07047 achieves synthetic accessibility while retaining the core pharmacophore required to inhibit Gαq/11 activation[1]. As a Senior Application Scientist, I present this whitepaper to dissect the precise molecular mechanism of WU-07047, its unique polypharmacological profile, and the rigorous experimental frameworks required to validate its activity in preclinical models.

Molecular Mechanism: Guanine Nucleotide Dissociation Inhibition (GDI)

To understand how WU-07047 functions, we must first examine the activation cycle of heterotrimeric G proteins. In the resting state, the Gαq subunit is tightly bound to Guanosine Diphosphate (GDP). Upon agonist binding, the GPCR undergoes a conformational shift that catalyzes the release of GDP from Gαq, allowing the more abundant intracellular Guanosine Triphosphate (GTP) to bind. This nucleotide exchange is the rate-limiting step of G protein activation.

Like its parent compound YM-254890, WU-07047 acts as a Guanine Nucleotide Dissociation Inhibitor (GDI) [2].

The Structural Basis of Inhibition

Crystallographic studies of the Gαq-YM-254890 complex reveal that the inhibitor does not compete with the GPCR or the nucleotide itself. Instead, it acts via an allosteric mechanism. The inhibitor lodges into a hydrophobic cleft located between the two interdomain linkers that connect the Ras-like GTPase domain and the α-helical domain of the Gαq subunit[2].

By binding to this hinge region, WU-07047 forms critical contacts with the Switch I region of the G protein. This physical wedge impairs the flexibility of the linkers, effectively clamping the helical domain shut against the GTPase domain. Consequently, the protein is locked in its inactive, GDP-bound conformation, completely preventing the structural opening required for GDP release and subsequent GTP loading[2]. Without GTP binding, Gαq cannot dissociate from the Gβγ dimer, and downstream effectors like Phospholipase C β (PLCβ) remain inactive.

G GPCR GPCR (Agonist Bound) Gq_GDP Gαq-GDP (Inactive State) GPCR->Gq_GDP Stimulates Exchange Gq_GTP Gαq-GTP (Active State) Gq_GDP->Gq_GTP GDP out, GTP in PLCb PLCβ Activation Gq_GTP->PLCb Activates Effectors IP3 / DAG / Ca2+ Release PLCb->Effectors Cleaves PIP2 WU WU-07047 (GDI) WU->Gq_GDP Binds Interdomain Cleft Locks GDP-Bound State

Caption: Mechanism of WU-07047 inhibiting Gαq nucleotide exchange and downstream signaling.

The LTCC Paradox: Polypharmacology in Vascular Smooth Muscle

A critical nuance in the application of WU-07047 lies in its off-target effects, which dictate its utility in cardiovascular research. Augmented vasoconstriction, a hallmark of hypertension, is driven by both Gq/11-coupled receptors (e.g., Angiotensin II, Endothelin-1) and L-type voltage-gated calcium channels (LTCCs)[3].

While FR900359 is strictly selective for Gαq/11, both YM-254890 and its synthetic analog WU-07047 exhibit dual inhibition [3]. Ex vivo vessel reactivity assays demonstrate that WU-07047 not only blocks G protein-dependent vasoconstriction but also directly inhibits whole-cell L-type Ca2+ channel currents in vascular smooth muscle cells[3]. Structural docking models suggest that WU-07047 can bind within the dihydropyridine binding site of the calcium channel pore, albeit with a distinct orientation compared to classic calcium channel blockers like amlodipine[3].

Application Insight: When using WU-07047 to study GPCR signaling in whole tissues (especially vasculature), researchers must account for this LTCC blockade. It makes WU-07047 an excellent candidate for dual-targeting anti-hypertensive therapies, but a potentially confounding probe if strict Gq-selectivity is assumed in electrophysiological assays.

Quantitative Pharmacological Profile

To aid in experimental design, the following table synthesizes the comparative pharmacological profiles of the primary Gq inhibitors used in the field today[1][3].

CompoundOrigin / SynthesisPrimary TargetGq Inhibition PotencyLTCC InhibitionReversibility
YM-254890 Natural (Chromobacterium sp.)Gαq/11Very High (IC50 ~0.15 nM)YesPseudo-irreversible
FR900359 Natural (Ardisia crenata)Gαq/11Very HighNoPseudo-irreversible
WU-07047 Synthetic (Hydrocarbon linkers)Gαq/11Moderate (Reduced vs. YM)YesReversible

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in your laboratory, I have outlined the two gold-standard protocols required to validate the mechanism of action of WU-07047. These workflows are designed with built-in causal validations.

Protocol A: Receptor-Assisted [35S]GTPγS Nucleotide Exchange Assay

Purpose: To biochemically validate the GDI activity of WU-07047 by measuring the prevention of GTP binding to Gαq[1]. We use [35S]GTPγS because it is hydrolysis-resistant, permanently trapping the G protein in the active state for quantification.

  • Membrane Preparation: Isolate cell membranes expressing a high density of a Gq-coupled receptor (e.g., M1 Muscarinic or P2Y receptors) and native Gαq/11 proteins. Suspend in assay buffer (HEPES, MgCl2, NaCl, pH 7.4).

  • Pre-incubation (The GDI Block): Incubate the membrane suspension with varying concentrations of WU-07047 (1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at room temperature. Causality: This step is critical to allow the small molecule to partition into the hydrophobic cleft of the GDP-bound Gαq before receptor activation.

  • Receptor Activation: Initiate the exchange reaction by simultaneously adding the receptor agonist (e.g., Carbachol) and 0.1 nM [35S]GTPγS (along with excess unlabeled GDP to reduce basal exchange).

  • Termination: After 60 minutes, terminate the reaction by adding ice-cold wash buffer. Rapidly filter the mixture through GF/B glass fiber filters using a vacuum manifold. The filters trap the large membrane fragments containing the G proteins, while unbound [35S]GTPγS washes through.

  • Quantification: Dry the filters, add scintillation fluid, and measure retained radioactivity via liquid scintillation counting. A successful WU-07047 blockade will yield a concentration-dependent decrease in radioactive counts[1].

W Step1 1. Membrane Prep Isolate Gq-GPCR membranes Step2 2. Pre-incubation Add WU-07047 (GDI) Step1->Step2 Step3 3. Activation Add Agonist + [35S]GTPγS Step2->Step3 Step4 4. Termination Rapid Vacuum Filtration Step3->Step4 Step5 5. Quantification Scintillation Counting Step4->Step5

Caption: Step-by-step workflow for the receptor-assisted [35S]GTPγS nucleotide exchange assay.

Protocol B: Ex Vivo Isometric Tension Myography (LTCC Validation)

Purpose: To differentiate the Gq-inhibitory effects of WU-07047 from its LTCC-blocking polypharmacology in intact tissues[3].

  • Tissue Mounting: Isolate small resistance arteries (e.g., murine mesenteric arteries). Mount them on a wire myograph submerged in oxygenated Physiological Saline Solution (PSS) at 37°C.

  • Equilibration & Normalization: Stretch the vessels to an optimal transmural pressure to normalize baseline tension.

  • Pre-treatment: Incubate the vessels with WU-07047 (10 µM) for 30 minutes.

  • Differential Stimulation:

    • Pathway 1 (Gq-dependent): Expose the vessel to Phenylephrine (an α1-adrenergic GPCR agonist). WU-07047 will block this contraction.

    • Pathway 2 (LTCC-dependent): Wash the vessel, re-incubate with WU-07047, and expose to High-K+ PSS (60 mM KCl). High potassium directly depolarizes the membrane, bypassing the GPCR to open LTCCs.

  • Validation: Because WU-07047 possesses LTCC-blocking activity, it will inhibit both the Phenylephrine and the High-K+ induced contractions[3]. (Note: If using FR900359 as a control, it will only block the Phenylephrine response, validating the assay's discriminatory power).

Conclusion

WU-07047 represents a vital step forward in chemical biology. By stripping away the synthetic complexity of natural depsipeptides, researchers have created a highly accessible probe that successfully mimics the allosteric GDI mechanism of YM-254890. While its absolute potency is reduced and researchers must carefully control for its L-type calcium channel inhibition, WU-07047 remains an indispensable tool for mapping Gαq/11 signaling cascades and developing next-generation, dual-action cardiovascular therapeutics.

References

  • Synapse / ChemMedChem. "WU-07047 - Drug Targets, Indications, Patents." Synapse Database.[Link]

  • Rensing, D. T., et al. (2015). "Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog." Organic Letters, American Chemical Society.[Link]

  • Uppel, S., et al. (2019). "ANTI-HYPERTENSIVE MECHANISMS OF CYCLIC DEPSIPEPTIDE INHIBITOR LIGANDS FOR Gq/11 CLASS G PROTEINS." National Institutes of Health (NIH) / PMC.[Link]

  • Nishimura, A., et al. (2010). "Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule." Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

pharmacological properties of WU-07047 depsipeptide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Properties of WU-07047: A Synthetic Dual-Targeting Depsipeptide Analog

Executive Summary

The selective inhibition of heterotrimeric G proteins, particularly the Gαq/11 family, represents a critical frontier in cardiovascular pharmacology. Historically, natural cyclic depsipeptides such as YM-254890 (derived from Chromobacterium sp.) and FR900359 (derived from Ardisia crenata) have served as the gold standards for Gq/11 inhibition. However, their complex macrocyclic structures present significant barriers to scalable total synthesis and structural optimization.

Enter WU-07047 , a rationally designed, simplified synthetic analog of YM-254890. As a Senior Application Scientist specializing in GPCR-mediated signal transduction, I have structured this technical guide to dissect the structural rationale, dual-targeting pharmacodynamics, and the self-validating experimental methodologies required to evaluate WU-07047 in preclinical models.

Structural Rationale: The Evolution of WU-07047

The design of WU-07047 was driven by the necessity to bypass the synthetic bottlenecks of its parent compound, YM-254890. YM-254890 contains a highly complex cyclic depsipeptide core that thwarts iterative analog generation.

Design Causality: To resolve this, researchers developed a convergent synthetic route by replacing the two sterically demanding peptide-based linkers in YM-254890 with flexible hydrocarbon chains ()[1]. This structural simplification sacrifices a degree of absolute potency but crucially preserves the primary protein contact points required to lock the Gαq subunit in its inactive, GDP-bound state[1]. The convergent nature of this synthesis allows for rapid, modular variations to the core structure, making WU-07047 an invaluable scaffold for future drug discovery[2].

Pharmacodynamics: A Dual-Targeting Mechanism

Recent ex vivo and in vitro characterizations have revealed that WU-07047 is not merely a Gq/11 inhibitor, but a dual-targeting pharmacological agent.

  • Gαq/11 Inhibition: WU-07047 directly inhibits receptor-driven nucleotide exchange on Gαq in a concentration-dependent manner. It achieves a maximal efficacy of approximately 40% inhibition of nucleotide exchange, which is comparable to the natural analog UBO-QIC (FR900359), albeit with lower overall potency than the parent YM-254890 ()[1].

  • L-Type Calcium Channel (LTCC) Blockade: An unexpected and highly translatable finding in vascular smooth muscle cells is that WU-07047 and YM-254890 inhibit K+-induced Ca2+ transients and vasoconstriction in intact vessels ()[3]. While all three depsipeptides (YM, FR, and WU) block whole-cell LTCC currents in isolated patch-clamp assays, only YM-254890 and WU-07047 successfully translate this blockade into the inhibition of Ca2+ transients in intact vascular tissue[3]. This dual action makes WU-07047 uniquely positioned to reverse augmented vasoconstriction associated with hypertension[4].

G GPCR GPCR Activation (e.g., AT1R, ETaR) Gq11 Gαq/11 Subunit (GDP/GTP Exchange) GPCR->Gq11 Stimulates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 / DAG Release PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Vasoconstriction Vasoconstriction & Hypertension Ca_Release->Vasoconstriction LTCC L-Type Ca2+ Channel (LTCC) Ca_Influx Ca2+ Influx LTCC->Ca_Influx Ca_Influx->Vasoconstriction WU07047 WU-07047 (Dual Inhibitor) WU07047->Gq11 Inhibits WU07047->LTCC Inhibits

Caption: Dual-targeting mechanism of WU-07047 on Gαq/11 and L-Type Calcium Channels in vascular smooth muscle.

Quantitative Pharmacological Profile

To contextualize the utility of WU-07047, it must be benchmarked against its natural predecessors. The table below synthesizes the quantitative and qualitative data defining these inhibitors.

Pharmacological ParameterYM-254890FR900359 (UBO-QIC)WU-07047
Source / Synthesis Natural (Chromobacterium sp.)Natural (Ardisia crenata)Synthetic (Convergent)
Maximal Nucleotide Exchange Inhibition >90%~40%~40%
LTCC Blockade (Intact Vessels) YesNoYes
Inhibition of K+-induced Ca2+ Transients YesNoYes
In Vivo Half-Life (t1/2) ≅ 4 hours≅ 12 hoursIn vitro validated
Structural Complexity High (Two peptide linkers)High (Cyclic depsipeptide)Reduced (Hydrocarbon linkers)

(Data synthesized from [1] and [3])

Self-Validating Experimental Protocols

To ensure high-fidelity data when working with depsipeptide analogs, rigorous, self-validating assay designs are mandatory. Below are the standard operating methodologies for evaluating WU-07047.

Protocol A: Receptor-Assisted [35S]GTPγS Nucleotide Exchange Assay

Causality of Design: To isolate the direct inhibitory effect of WU-07047 on Gαq/11, we utilize a receptor-assisted nucleotide exchange assay. By employing [35S]GTPγS—a radiolabeled, non-hydrolyzable GTP analog—we trap the G-protein in its active conformation. This prevents rapid GTPase-mediated hydrolysis back to GDP, allowing us to accurately quantify the rate of nucleotide exchange and the extent of WU-07047's inhibition[1].

  • Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., M1 muscarinic receptor) and Gαq/11. Resuspend in assay buffer (HEPES, MgCl2, NaCl, pH 7.4).

  • Inhibitor Pre-incubation: Incubate the membrane suspension with varying concentrations of WU-07047 (or vehicle) for 30 minutes at 30°C to allow steady-state binding to the Gαq subunit.

  • Receptor Activation: Add the specific GPCR agonist (e.g., carbachol) to stimulate GDP release.

  • Radioligand Addition: Introduce 0.1 nM[35S]GTPγS to the reaction mixture.

  • Termination and Filtration: Terminate the reaction at specific time points using ice-cold wash buffer. Rapidly filter through GF/B glass microfiber filters to trap the membrane-bound[35S]GTPγS. Quantify via liquid scintillation counting.

  • Self-Validation Checkpoint: Parallel reactions must include a vehicle control (DMSO) to establish baseline maximal exchange, and a known reference inhibitor (e.g., UBO-QIC) to validate the assay's dynamic range and sensitivity[1].

Workflow Step1 1. Membrane Preparation Step3 3. WU-07047 Incubation Step1->Step3 Step2 2. GPCR Activation Step4 4. [35S]GTPγS Addition Step2->Step4 Step3->Step2 Step5 5. Filtration & Quantification Step4->Step5

Caption: Step-by-step workflow of the receptor-assisted[35S]GTPγS nucleotide exchange assay.

Protocol B: Ex Vivo Vascular Reactivity and Ca2+ Transient Assay

Causality of Design: To evaluate the physiological consequence of WU-07047, we use intact small resistance arteries (mesenteric vascular bed). This ex vivo model preserves the native coupling between GPCRs, G-proteins, and ion channels. To differentiate between Gq/11 inhibition and LTCC inhibition, we employ two distinct stimuli: Phenylephrine (a GPCR agonist) and high extracellular K+ (which directly depolarizes the membrane to open LTCCs, entirely bypassing GPCRs)[3].

  • Vessel Mounting: Dissect and mount second-order mesenteric arteries on a wire myograph submerged in physiological saline solution (PSS) at 37°C, continuously aerated with 95% O2 / 5% CO2.

  • Equilibration: Normalize resting tension and allow the vessels to equilibrate for 45 minutes.

  • GPCR-Mediated Vasoconstriction: Pre-treat the vessel with WU-07047. Construct a cumulative concentration-response curve using Phenylephrine (PE) or Endothelin-1 (ET-1). Measure the suppression of contractile force.

  • LTCC-Mediated Vasoconstriction: Wash out the GPCR agonists. Depolarize the vessel using high K+ PSS (e.g., 60 mM KCl) in the presence of WU-07047 to measure direct LTCC inhibition.

  • Self-Validation Checkpoint: The reversibility of the inhibitor must be tested via extensive washout periods. Furthermore, the addition of Bay K8644 (a potent LTCC agonist) post-inhibition serves as a critical positive control to confirm that the LTCC machinery remains functional and that the inhibition is specific to the channel's gating mechanism[4].

References

  • Uppal, S., Blumer, K. J., Moeller, K. D., & Rensing, D. T. (2015). Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. Organic Letters, 17(12), 3102–3105.[Link]

  • Dahlen, S. A., Osei-Owusu, P., Mortensen, O. V., Medcalf, M., Aggarwal, S., & Moeller, K. D. (2019). Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for Gq/11 class G proteins. Pharmacological Research, 141, 43–53.[Link]

Sources

Deciphering Gαq/11 Inhibition: A Technical Whitepaper on the Binding Affinity and Mechanistic Utility of WU-07047

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterotrimeric G-proteins are the fundamental molecular switches of G-protein-coupled receptor (GPCR) signal transduction. Among these, the Gq/11 family is a critical therapeutic target due to its role in intracellular calcium mobilization and cardiovascular pathogenesis[1]. While natural cyclic depsipeptides like YM-254890 (YM) and FR900359 (FR) exhibit profound inhibitory potency against Gαq, their complex molecular architectures severely limit synthetic scalability. WU-07047 was engineered to bridge this gap. By replacing the complex peptide-based linkers of YM-254890 with hydrocarbon chains, WU-07047 provides a synthetically accessible, convergent analog that successfully retains Gαq/11 binding affinity and inhibitory function[2],[3].

This whitepaper provides an in-depth technical analysis of WU-07047, detailing its structural biology, binding affinity profile, and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Structural Biology and Mechanism of Action

The selectivity of YM-254890 for Gq is dictated by a unique hydrophobic binding pocket located at the interface between the helical and GTPase domains of the Gαq subunit[3]. Binding at this site acts as a molecular wedge, stabilizing the GDP-bound inactive conformation and preventing the GPCR-mediated nucleotide exchange (GDP for GTP) required to activate downstream effectors like Phospholipase C-β (PLC-β)[1].

Causality in Structural Design: The development of WU-07047 was driven by a fundamental structural hypothesis: Is the complex cyclic depsipeptide backbone actively participating in binding, or does it merely serve as a scaffold to orient the pharmacophores? By substituting the two peptide-based linkers with hydrocarbon chains, researchers created a simplified macrocycle[3]. The retention of Gαq inhibitory activity in WU-07047 proves that the specific functionality of the native tethers is not strictly necessary for target engagement, provided the spatial orientation of the primary protein contact points is preserved[2].

Gq_Signaling GPCR GPCR Activation Gq_GDP Gαq-GDP / Gβγ (Inactive) GPCR->Gq_GDP Stimulates Exchange Gq_GTP Gαq-GTP + Gβγ (Active) Gq_GDP->Gq_GTP GDP out, GTP in Effector Phospholipase C-β (Signaling) Gq_GTP->Effector Activates WU07047 WU-07047 (Inhibitor) WU07047->Gq_GDP Stabilizes Inactive State

Gq-protein signaling cascade and the mechanistic intervention of WU-07047.

Comparative Binding Affinity Profile

While WU-07047 is an effective inhibitor, the increased flexibility of the hydrocarbon chains results in a lower binding affinity compared to the highly rigid native depsipeptides[3]. However, biochemical assays demonstrate that WU-07047 achieves a maximum efficacy (up to 40% inhibition of nucleotide exchange) comparable to other related natural analogs like UBO-QIC[3].

Table 1: Quantitative Profiling of Gαq Inhibitors
CompoundOrigin / SourceStructural ComplexityPrimary TargetBinding/Inhibitory Profile
YM-254890 Chromobacterium sp.Cyclic depsipeptideGαq/11IC50 = ~0.15 nM
FR900359 Ardisia crenataCyclic depsipeptideGαq/11IC50 = 2.3 – 16.8 nM
WU-07047 Synthetic AnalogHydrocarbon-linked macrocycleGαq/11Efficacy ~40% max inhibition; lower potency than YM
UBO-QIC Natural AnalogCyclic depsipeptideGαq/11Efficacy equivalent to WU-07047

Experimental Workflow: Validating Gαq Inhibition

To accurately quantify the binding affinity and inhibitory efficacy of WU-07047, researchers utilize a Receptor-Assisted [35S]GTPγS Nucleotide Exchange Assay [3].

Systemic Validation & Causality: Why use [35S]GTPγS? GTPγS is a non-hydrolyzable analog of GTP. When a GPCR is activated, Gαq exchanges GDP for GTPγS. Because the intrinsic GTPase activity of Gαq cannot cleave the γ-thiophosphate bond, the G-protein becomes permanently trapped in its active state. By radiolabeling the γ-phosphate with Sulfur-35, the accumulation of the active Gαq-[35S]GTPγS complex can be precisely quantified via scintillation counting. A reduction in the accumulation of this radiolabeled complex in the presence of WU-07047 directly correlates to its binding affinity and ability to lock the protein in the GDP-bound state[3],[4].

GTPgS_Assay Prep 1. Membrane Preparation Incubate 2. Incubate with WU-07047 Prep->Incubate Stimulate 3. GPCR Agonist + [35S]GTPγS Incubate->Stimulate Filter 4. Rapid Filtration & Washing Stimulate->Filter Measure 5. Scintillation Counting Filter->Measure

Experimental workflow for the receptor-assisted [35S]GTPγS exchange assay.

Step-by-Step Protocol: [35S]GTPγS Exchange Assay
  • Membrane Preparation: Isolate cell membranes expressing the target GPCR and Gq/11 heterotrimers (e.g., CHO cells stably expressing a target GPCR). Resuspend in an assay buffer containing HEPES, MgCl2, and NaCl at pH 7.4.

  • Inhibitor Equilibration: Aliquot membrane preparations into 96-well plates. Add varying concentrations of WU-07047 (e.g., 1 pM to 10 μM) or a DMSO vehicle control. Incubate for 30 minutes at room temperature. Causality: This pre-incubation step is critical to allow the inhibitor to penetrate the hydrophobic cleft and equilibrate with the Gαq binding pocket prior to receptor activation.

  • Receptor Stimulation & Isotope Addition: Initiate the exchange reaction by adding a saturating concentration of a specific GPCR agonist alongside an excess of GDP (to maintain basal state competition) and the radioligand [35S]GTPγS (~0.1 nM).

  • Reaction Termination & Rapid Filtration: Incubate for 60 minutes. Terminate the reaction by adding ice-cold wash buffer. Rapidly filter the mixture through GF/B glass fiber filters using a vacuum manifold cell harvester. Causality: Glass fiber filters trap the lipid membranes (and thus the membrane-bound Gαq-[35S]GTPγS complexes), while unbound[35S]GTPγS passes through into the waste, ensuring a high signal-to-noise ratio.

  • Quantification: Dry the filters, submerge in scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the IC50 by plotting CPM against the log concentration of WU-07047.

Ex Vivo and In Vivo Biological Implications

Beyond in vitro biochemical assays, WU-07047 has demonstrated functional efficacy in complex biological systems. In ex vivo studies utilizing vascular smooth muscle cells, WU-07047 successfully blocked G-protein-dependent vasoconstriction and inhibited whole-cell L-type Ca2+ channel currents[5]. These findings highlight the utility of WU-07047 not just as a structural probe, but as a viable pharmacological tool for dissecting the role of Gq/11 in cardiovascular pathogenesis, including the reversal of hypertension[5].

Conclusion

WU-07047 represents a critical milestone in the chemical biology of G-protein signaling. By distilling the complex architecture of natural depsipeptides into a synthetically tractable hydrocarbon-linked macrocycle, it provides researchers with a scalable tool to probe Gq/11 pathways. The successful retention of binding affinity in WU-07047 validates the hypothesis that simplified scaffolds can effectively target heterotrimeric G-proteins, paving the way for the next generation of selective GPCR-pathway modulators.

References

  • The Total Synthesis of WU-07047: A Selective Inhibitor of Gαq ResearchGate[Link]

  • Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog ACS Publications (Organic Letters)[Link]

  • WU-07047 - Drug Targets, Indications, Patents Synapse / NUS[Link]

  • Heterotrimeric G Proteins as Therapeutic Targets in Drug Discovery ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

Methodological & Application

Application Note: Convergent Synthetic Route and Protocol for WU-07047

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Focus: Scalable synthesis of Gαq/11 inhibitors via late-stage functionalization and macrocyclization.

Introduction and Strategic Rationale

G-protein-coupled receptors (GPCRs) mediate a vast array of physiological processes by signaling through heterotrimeric G-proteins. The natural product YM-254890 (YM) is a highly potent inhibitor of the G-protein Gαq, but its complex cyclic depsipeptide structure severely limits scalable synthesis and broad therapeutic application[1].

To circumvent these synthetic bottlenecks, WU-07047 was developed. As a simplified analog of YM-254890, WU-07047 replaces two rigid, peptide-based linkers with flexible hydrocarbon chains[2]. This structural modification not only preserves the core protein contact points required to inhibit Gq nucleotide exchange but also enables a highly efficient convergent synthetic approach [2][3].

The Causality of the Synthetic Design

As a Senior Application Scientist, it is critical to understand why this specific route was engineered:

  • Hydrocarbon Linkers for RCM: Replacing the peptide tethers with hydrocarbon chains provides the necessary conformational flexibility to close the 22-membered macrocycle via a Ring-Closing Metathesis (RCM) reaction using a Second-Generation Grubbs catalyst[2].

  • Lactone-Driven Esterification: Steric hindrance in the β-hydroxyleucine core makes standard esterification difficult. By pre-forming a highly strained four-membered lactone, we create a potent electrophile that readily undergoes ring-opening esterification[3].

  • Late-Stage Sidechain Attachment: Early synthetic attempts were plagued by the β-elimination of the β-hydroxy leucine group (the 'left-hand' sidechain). By attaching this sidechain in the final step, we eliminate the cumulative yield losses associated with this degradation pathway[3].

Gq_Pathway GPCR GPCR Activation Gq Gαq/11 Protein GPCR->Gq Stimulates Effector PLC-β Activation Gq->Effector Activates Calcium Intracellular Ca2+ Release Effector->Calcium Triggers WU07047 WU-07047 (Inhibitor) WU07047->Gq Blocks Nucleotide Exchange

Fig 1: Mechanism of Action: WU-07047 blocking Gαq/11 nucleotide exchange.

Quantitative Data & Optimization

The convergent synthesis of WU-07047 features a longest linear sequence of 10 steps with an overall yield of approximately 6.4%[2]. The table below summarizes the critical differences between the natural product and the simplified analog, validating the synthetic trade-offs.

Table 1: Comparison of YM-254890 and WU-07047 Profiles

ParameterYM-254890 (Natural Product)WU-07047 (Simplified Analog)
Structure Type Cyclic DepsipeptideHydrocarbon-Linked Macrocycle
Target Gαq/11 (IC50 = 0.15 nM)Gαq/11 (Reduced potency, similar efficacy)[2]
Binding Mode Standard active site bindingDistinct (phenyl substituent inverted)[3]
Synthesis Strategy Linear Solid-Phase Peptide SynthesisConvergent Solution-Phase Synthesis[2]
Macrocyclization MacrolactamizationRing-Closing Metathesis (RCM)[2]

Synthetic Workflow Visualization

Synthetic_Route FragA Hydrocarbon Linker (Olefin Precursor) Ester Esterification Product (Diolefin) FragA->Ester FragB Amino β-hydroxyleucine Derivative Lactone Four-Membered Lactone FragB->Lactone TBTU Coupling Lactone->Ester Ring-Opening Esterification Macrocycle 22-Membered Macrocycle (77% Yield) Ester->Macrocycle Ring-Closing Metathesis (2nd Gen Grubbs) Target WU-07047 (Target Molecule) Macrocycle->Target Late-Stage Attachment Sidechain β-hydroxy leucine Sidechain Sidechain->Target Prevents β-elimination

Fig 2: Convergent synthetic route for WU-07047 emphasizing late-stage functionalization.

Step-by-Step Experimental Protocols

Note: All reactions must be performed under an inert argon atmosphere using anhydrous solvents unless otherwise stated. This protocol is designed as a self-validating system; intermediate QC checkpoints are provided.

Protocol A: Synthesis of the Four-Membered Lactone Electrophile

Objective: Convert the sterically hindered amino β-hydroxyleucine into a highly reactive electrophile to facilitate downstream esterification.

  • Amine Protection: Dissolve the amino β-hydroxyleucine derivative (1.0 eq) in anhydrous CH2Cl2. Add DIPEA (2.5 eq) and cool to 0°C. Dropwise, add methyl chloroformate (1.1 eq) to protect the amine as a methylcarbamate. Stir for 2 hours, quench with saturated aqueous NH4Cl, and extract with CH2Cl2.

  • Lactonization: Dissolve the purified methylcarbamate intermediate in anhydrous DMF (0.1 M).

  • Add TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.2 eq) and DIPEA (2.0 eq)[3].

  • Stir at room temperature for 4 hours. The generation of the lactone is driven by the activation of the carboxylic acid and subsequent intramolecular attack by the β-hydroxyl group.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • QC Checkpoint: IR spectroscopy should reveal a distinct, high-frequency carbonyl stretch (~1770 cm⁻¹) indicative of the strained four-membered lactone ring.

Protocol B: Ring-Opening Esterification (Assembly of the Diolefin)

Objective: Couple the hydrocarbon linker to the lactone to form the linear diolefin precursor.

  • Dissolve the synthesized four-membered lactone (1.0 eq) and the hydrocarbon linker alcohol (containing the terminal olefin) (1.1 eq) in anhydrous CH2Cl2.

  • Add a catalytic amount of DMAP (0.1 eq) to facilitate the ring-opening esterification.

  • Stir the reaction mixture at room temperature for 12 hours. The relief of ring strain drives the reaction to completion, overcoming the inherent steric hindrance of the β-hydroxyleucine core.

  • Wash with 1M HCl, followed by brine. Dry over Na2SO4, concentrate, and purify via chromatography.

  • QC Checkpoint: Mass spectrometry (ESI-MS) must confirm the exact mass of the coupled diolefin adduct.

Protocol C: Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: Form the 22-membered macrocycle.

  • Dilution: Dissolve the diolefin precursor in anhydrous, degassed CH2Cl2 to a highly dilute concentration of 0.002 M. Critical Causality: High dilution is strictly required to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Catalysis: Add Second-Generation Grubbs Catalyst (15 mol%)[2].

  • Heat the mixture to reflux (40°C) and stir for 24 hours under argon.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (excess) to quench the ruthenium catalyst. Stir for 30 minutes.

  • Concentrate the mixture and purify the 22-membered macrocycle via column chromatography.

  • QC Checkpoint: Expected yield is ~77%[2]. 1H-NMR should show the disappearance of terminal olefin protons and the appearance of internal multiplet olefinic protons.

Protocol D: Late-Stage Sidechain Attachment

Objective: Install the β-hydroxy leucine sidechain without triggering β-elimination.

  • Deprotection: Remove the temporary protecting group on the macrocycle's primary amine using standard conditions (e.g., TFA/CH2Cl2 if Boc-protected).

  • Coupling: Dissolve the deprotected macrocycle (1.0 eq) and the β-hydroxy leucine sidechain (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 6 hours.

  • Causality Note: Performing this coupling as the final step avoids exposing the sensitive β-hydroxy group to the basic/nucleophilic conditions of the earlier synthetic sequence, completely bypassing the β-elimination degradation pathway[3].

  • Final Isolation: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify via preparative HPLC to yield pure WU-07047.

References

  • Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. Organic Letters.
  • Building Chemical Probes Based on the Natural Products YM-254890 and FR900359: Advances toward Scalability. PMC / NIH.
  • WU-07047 | Gαq/11 Inhibitor | Product Information. MedChemExpress.

Sources

Application Note: Investigational In Vivo and Ex Vivo Dosing Protocols for the Gαq/11 Inhibitor WU-07047 in Mouse Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, In Vivo Scientists, and Drug Development Professionals Focus Area: Cardiovascular Pharmacology, GPCR Signaling, and Hemodynamic Monitoring

Executive Summary & Mechanistic Rationale

The Gαq/11 signaling pathway is a primary driver of vasoconstriction and is heavily implicated in the pathogenesis of hypertension. While GPCR blockade (e.g., Angiotensin II receptor blockers) is a standard therapeutic strategy, direct downstream targeting of Gαq/11 proteins offers a receptor-agnostic approach to dampening hyper-stimulated vascular tone.

WU-07047 is a synthetic, simplified analog of the naturally occurring cyclic depsipeptide YM-254890. To enable a convergent and scalable synthetic approach, the complex peptide-based linkers of YM-254890 were replaced with hydrocarbon chains in WU-07047 (). While this structural modification preserved the core ability to inhibit Gαq/11 nucleotide exchange (GDP to GTP), it significantly altered the compound's pharmacokinetic profile and potency.

Crucially, researchers must account for a dual-mechanism of action: like its parent compound YM-254890, WU-07047 not only inhibits Gαq/11 but also exhibits off-target blockade of whole-cell L-type Ca2+ channels (LTCC) in vascular smooth muscle cells ().

G GPCR Gq-Coupled GPCR (e.g., AT1R, ETa) Gq Gαq/11 (GDP-bound) GPCR->Gq Agonist Activation Gq_active Gαq/11 (GTP-bound) Gq->Gq_active Nucleotide Exchange PLC PLC-β Activation Gq_active->PLC Ca Intracellular Ca2+ Release & Vasoconstriction PLC->Ca WU WU-07047 WU->Gq Inhibits GDP/GTP Exchange LTCC L-Type Ca2+ Channel (LTCC) WU->LTCC Off-target Inhibition LTCC->Ca Ca2+ Influx

Mechanism of WU-07047: Dual inhibition of Gαq/11 nucleotide exchange and LTCC-mediated Ca2+ influx.

Pharmacokinetic Challenges & Dosing Strategy

A critical pitfall in utilizing WU-07047 for in vivo mouse models is assuming dose-equivalence with natural macrocyclic inhibitors.

In conscious, freely moving mice, a subcutaneous (s.c.) bolus injection of the natural depsipeptides FR900359 or YM-254890 at 0.3 mg/kg elicits profound and long-lasting reductions in blood pressure. In stark contrast, a massive s.c. bolus of 30 mg/kg WU-07047 fails to elicit any observable hemodynamic response (). This lack of bolus efficacy is driven by the hydrocarbon substitution, which reduces target binding affinity and accelerates systemic clearance.

Therefore, to properly evaluate WU-07047, researchers must utilize Ex Vivo Vessel Reactivity Assays (to bypass systemic clearance) or Sustained In Vivo Infusion (to maintain steady-state plasma concentrations).

Quantitative Comparison of Gαq/11 Inhibitors
PropertyFR900359YM-254890WU-07047
Origin Natural (Ardisia crenata)Natural (Chromobacterium sp.)Synthetic Analog
Linker Structure Peptide-basedPeptide-basedHydrocarbon chains
LTCC Inhibition NoYesYes
In Vivo Efficacy (Bolus) High (0.3 mg/kg s.c.)High (0.3 mg/kg s.c.)None observed at 30 mg/kg s.c.
Hemodynamic Half-life ~12 hours~4 hoursRapidly cleared
Working Concentration 1 μM (Ex vivo)1 μM (Ex vivo)50 μM (Ex vivo)

Experimental Protocols

Protocol A: Ex Vivo Pressure Myography (Bridging Assay)

Rationale: Because WU-07047 is rapidly cleared in vivo, ex vivo pressure myography of resistance arteries is the gold standard for validating its anti-vasoconstrictive properties. Resistance arteries (e.g., mesenteric) are chosen over conduit arteries (e.g., aorta) because they are the primary determinants of systemic blood pressure.

Reagents & Equipment:

  • Physiological Saline Solution (PSS): 130 mM NaCl, 4.7 mM KCl, 1.18 mM KH₂PO₄, 1.17 mM MgSO₄, 1.6 mM CaCl₂, 14.9 mM NaHCO₃, 5.5 mM glucose, 0.026 mM EDTA (pH 7.4).

  • WU-07047 Stock: 50 mM in 100% DMSO.

  • Pressure Myograph System (e.g., DMT 110P).

Step-by-Step Workflow:

  • Vessel Isolation: Euthanize the mouse via CO₂ asphyxiation followed by cervical dislocation. Rapidly excise the mesenteric vascular bed and place it in ice-cold, oxygenated PSS.

  • Mounting: Isolate second- or third-order mesenteric arteries (150–250 μm diameter). Mount the vessel onto glass cannulae in the myograph chamber and secure with nylon ties.

  • Equilibration: Pressurize the vessel to 60 mmHg. Heat the chamber to 37°C and continuously bubble the PSS with 95% O₂ / 5% CO₂. Allow 45 minutes for the vessel to develop spontaneous myogenic tone.

  • Viability Check: Challenge the vessel with 60 mM KCl to ensure contractile viability. Wash out with PSS until baseline diameter is restored.

  • Inhibitor Incubation: Add WU-07047 to the bath to achieve a final concentration of 50 μM (final DMSO concentration must not exceed 0.1% to avoid solvent-induced vasodilation). Incubate for 30–45 minutes. Self-Validation: Run a parallel vehicle-control bath (0.1% DMSO).

  • Agonist Challenge: Perform a cumulative concentration-response curve using a Gq-coupled agonist (e.g., Phenylephrine, 1 nM to 10 μM). Record the lumen diameter continuously.

Protocol B: Sustained In Vivo Delivery via Osmotic Minipumps

Rationale: To overcome the rapid clearance of WU-07047 observed with bolus dosing, continuous subcutaneous infusion is required to achieve steady-state receptor occupancy in conscious mice.

Reagents & Equipment:

  • Alzet Osmotic Minipumps (Model 1007D for 7-day delivery; flow rate 0.5 μL/hr).

  • Vehicle: 5% DMSO / 45% PEG-400 / 50% Sterile Saline (WU-07047 is highly lipophilic; aqueous solutions alone will cause precipitation).

  • Radiotelemetry Transmitters (e.g., Data Sciences International, PA-C10).

Step-by-Step Workflow:

  • Telemetry Implantation (Pre-requisite): Implant radiotelemetry transmitters into the left carotid artery of mice 7–10 days prior to the experiment. Causality: Telemetry is strictly required over tail-cuff plethysmography. Restraint stress from tail-cuffs spikes sympathetic outflow, which can easily override and mask the hemodynamic effects of Gq inhibitors.

  • Formulation: Calculate the required concentration of WU-07047 based on the pump's flow rate and the target daily dose (e.g., 10–20 mg/kg/day). Dissolve the compound in DMSO, add PEG-400, vortex vigorously, and slowly add saline.

  • Pump Priming: Fill the Alzet minipumps with the formulated WU-07047 solution. Submerge the pumps in sterile saline at 37°C for 12 hours prior to implantation to ensure immediate pumping upon surgical insertion.

  • Implantation: Anesthetize the mouse using 1.5–2% Isoflurane. Make a small incision in the mid-scapular region and create a subcutaneous pocket. Insert the primed pump, close the incision with wound clips, and administer post-operative analgesia (e.g., Meloxicam 5 mg/kg s.c.).

  • Data Acquisition: Record beat-to-beat blood pressure and heart rate continuously for the 7-day infusion period. Analyze the data in 12-hour (light/dark) averages to account for circadian hemodynamic variations.

References

  • Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog Organic Letters (2015). Rensing, D. T., et al. URL: [Link][1][2]

  • Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for Gq/11 class G proteins Pharmacological Research (2019). Meleka, M. M., et al. URL:[Link][3][4][5]

Sources

Application Note: A Guide to Interrogating Vascular GPR35 Signaling with WU-07047 Using Ex Vivo Myography

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.

Editor's Note: This document provides a comprehensive framework for utilizing a novel G-protein coupled receptor 35 (GPR35) antagonist, herein referred to as WU-07047. As WU-07047 is a designation for a new chemical entity for the purpose of this guide, its pharmacological characteristics are based on established selective GPR35 antagonists, such as CID-2745687 and ML-145. Researchers must independently validate the specific properties, including potency and species selectivity, of their chosen GPR35 antagonist.

Introduction: Targeting GPR35 in Vascular Disease

The vascular endothelium and underlying smooth muscle cells (SMCs) are critical regulators of vascular tone and blood flow. Endothelial dysfunction is a primary instigator of numerous cardiovascular diseases, including hypertension, atherosclerosis, and coronary artery disease.[1][2] This has driven the search for novel therapeutic targets within the vascular wall.

G protein-coupled receptor 35 (GPR35) has emerged as a promising, yet underexplored, target in this domain.[3][4] GPR35 is expressed in key vascular cells, including endothelial cells and vascular smooth muscle cells (VSMCs), where its activation is linked to pathological processes like VSMC migration and vascular remodeling.[5][6][7] Stimulation of GPR35 can activate the Gα13 subunit, leading to the engagement of the RhoA/Rho kinase (ROCK) signaling cascade, a central pathway in promoting actin cytoskeleton reorganization and cellular contraction.[5][6]

This application note details the use of WU-07047 , a selective GPR35 antagonist, in ex vivo vascular reactivity assays. We provide a detailed protocol using wire myography, a gold-standard technique for assessing the contractility of isolated small resistance arteries, to characterize the pharmacological effects of WU-07047 on vascular function.[8][9] This guide will enable researchers to precisely investigate the role of GPR35 in mediating vascular tone and to evaluate the therapeutic potential of GPR35 antagonism.

Scientific Principles

The GPR35 Signaling Axis in Vascular Smooth Muscle

In VSMCs, GPR35 activation by an agonist (e.g., Zaprinast, Pamoic Acid) initiates a signaling cascade that modulates cellular contractility and migration. WU-07047 is designed to specifically block the receptor, thereby inhibiting these downstream effects. The pathway is illustrated below.

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR35 GPR35 Receptor G_protein Gα13 GPR35->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates Response VSMC Contraction & Migration ROCK->Response Promotes Agonist GPR35 Agonist (e.g., Zaprinast) Agonist->GPR35 Activates Antagonist WU-07047 Antagonist->GPR35 Inhibits

Caption: GPR35 signaling pathway in vascular smooth muscle cells (VSMCs).

Fundamentals of Wire Myography for Antagonist Profiling

Wire myography is an in vitro technique that measures isometric tension in isolated rings of small arteries (typically 100-400 µm in diameter).[9] Vessel segments are mounted on two fine wires, submerged in a temperature-controlled, aerated physiological salt solution (PSS), and stretched to a standardized resting tension. This "normalization" process is crucial, as it sets the vessel to its optimal length for maximal force generation, ensuring reproducibility and comparability between experiments.[8]

To characterize an antagonist like WU-07047, a cumulative concentration-response curve is generated for a GPR35 agonist in the absence and presence of one or more fixed concentrations of WU-07047. A competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve, without depressing the maximum response. This allows for the quantification of the antagonist's potency.

Materials and Reagents

Category Item Notes
Equipment Multi-channel Wire Myograph System (e.g., DMT, Radnoti)For isometric force measurement.[9]
Dissecting microscopeFor vessel isolation and cleaning.
Calibrated force transducer and data acquisition system
Circulating water bathTo maintain chamber temperature at 37°C.
Carbogen gas tank (95% O₂, 5% CO₂) and tubingFor aeration of buffer solutions.
Fine dissection tools (forceps, micro-scissors)
Reagents WU-07047 Prepare stock solution in 100% DMSO.
GPR35 Agonist (e.g., Zaprinast)Reference agonist.[3] Prepare stock in 100% DMSO.
Vasoconstrictor (e.g., Phenylephrine, U-46619)For pre-constriction and specificity testing.
Endothelium-dependent vasodilator (e.g., Acetylcholine)To assess endothelial integrity.[9]
Dimethyl sulfoxide (DMSO)Vehicle for dissolving compounds.
Physiological Salt Solution (PSS)See recipe in Protocol section.
High-Potassium Salt Solution (KPSS)For viability testing and normalization.
Deionized water
Consumables Petri dishesFor vessel dissection.
Syringes and needles
Pipettes and tips

Detailed Experimental Protocol

Part A: Preparation of Solutions
  • Physiological Salt Solution (PSS) (in mM): NaCl 119, KCl 4.7, KH₂PO₄ 1.18, MgSO₄·7H₂O 1.17, NaHCO₃ 25, CaCl₂ 2.5, EDTA 0.026, Glucose 5.5. Prepare fresh and aerate continuously with carbogen gas for at least 20 minutes before use, maintaining a pH of ~7.4.[10]

  • High-Potassium Salt Solution (KPSS): Same composition as PSS, but with equimolar substitution of NaCl with KCl to achieve a final K⁺ concentration of ~60-120 mM. This solution is used to induce depolarization and maximal contraction.[9]

Part B: Vessel Dissection and Mounting
  • Humanely euthanize the animal (e.g., mouse, rat) according to institutional guidelines.

  • Excise the mesenteric arcade and immediately place it in ice-cold, carbogen-aerated PSS.[11]

  • Under a dissecting microscope, carefully isolate a third or fourth-order resistance artery.[12]

  • Gently remove all surrounding adipose and connective tissue. This is a critical step to ensure accurate force measurement.

  • Cut the cleaned artery into 2 mm-long segments.

  • Carefully thread the vessel segment onto the two mounting wires of the myograph chamber.

  • Mount the wires onto the myograph jaws and submerge the vessel in a chamber filled with 37°C, carbogen-aerated PSS.

Part C: Equilibration and Normalization
  • Allow the mounted vessel to equilibrate for at least 30 minutes at 37°C.[10]

  • Perform a normalization procedure according to the myograph manufacturer's instructions. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to calculate the optimal preload for active tension development.

  • After normalization, allow the vessel to rest at its optimal preload for another 30 minutes.

Part D: Experimental Workflow

Caption: Experimental workflow for evaluating WU-07047 in wire myography.

  • Vessel Viability Check: Stimulate the vessel with KPSS to elicit a strong contraction. Wash with PSS and repeat. The second contraction should be ≥90% of the first, indicating the vessel is healthy and stable.

  • Endothelial Integrity Check: Pre-constrict the vessel to ~80% of its maximal KPSS response with an appropriate agonist (e.g., phenylephrine). Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates an intact and functional endothelium. Wash thoroughly with PSS.

  • Protocol 1: Assessing WU-07047 Antagonism:

    • Randomly assign vessel chambers to either a vehicle control group or a WU-07047 treatment group.

    • To the treatment chambers, add the desired concentration of WU-07047 (e.g., 0.1, 1, 10 µM). To the control chambers, add an equivalent volume of vehicle (e.g., DMSO, typically ≤0.1% final bath concentration).

    • Incubate for 30 minutes.

    • Generate a cumulative concentration-response curve to a GPR35 agonist (e.g., Zaprinast, 10 nM to 100 µM) in all chambers.

  • Protocol 2: Specificity Testing (Optional but Recommended):

    • In separate vessels, perform a concentration-response curve to a non-GPR35 vasoconstrictor (e.g., Phenylephrine) in the presence and absence of WU-07047. The antagonist should not significantly alter this response.

Data Analysis and Expected Results

  • Normalization: Express all contraction data as a percentage of the maximal contraction induced by KPSS.

  • Curve Fitting: Plot the normalized response against the logarithm of the agonist concentration. Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine parameters like EC₅₀ (potency) and Eₘₐₓ (maximum effect).

  • Interpretation: Pre-incubation with an effective concentration of WU-07047 is expected to cause a rightward shift in the GPR35 agonist's concentration-response curve, increasing the EC₅₀ value without significantly altering the Eₘₐₓ. This is the hallmark of competitive antagonism.

Parameter Vehicle Control Group WU-07047 Treatment Group Interpretation
GPR35 Agonist EC₅₀ Baseline Value (e.g., 5 µM)Increased Value (e.g., 50 µM)WU-07047 antagonizes GPR35.
GPR35 Agonist Eₘₐₓ ~100%~100%Suggests competitive antagonism.
Non-GPR35 Agonist EC₅₀ Baseline ValueNo significant changeWU-07047 is selective for GPR35.

Key Considerations and Troubleshooting

  • Species Selectivity: This is a critical factor for GPR35 ligands. A compound potent at human GPR35 may have little to no activity at rodent orthologs.[7][13] Ensure the antagonist's activity has been confirmed for the species from which the vessels are isolated.

  • Vehicle Controls: Always include a time-matched vehicle control group. The final concentration of the solvent (e.g., DMSO) should be kept constant across all experimental groups and should not exceed a level that affects vascular reactivity (typically <0.1%).

  • Tachyphylaxis: Some GPCRs can desensitize upon repeated stimulation. Ensure sufficient washout periods between agonist additions and limit the number of full concentration-response curves performed on a single vessel segment.

  • Troubleshooting:

    • No response to KPSS: Vessel may have been damaged during dissection. Use a new segment.

    • Poor relaxation to Acetylcholine: Endothelium was likely damaged during mounting. Results from this vessel should be interpreted with caution or discarded.

    • High variability between segments: Ensure the normalization procedure is performed consistently and that vessels are taken from the same anatomical location.

Conclusion

The protocol described provides a robust and reliable method for characterizing the vascular effects of the GPR35 antagonist WU-07047. By employing ex vivo wire myography, researchers can effectively quantify the potency and selectivity of GPR35 antagonists, elucidate the role of GPR35 in regulating vascular tone, and validate its potential as a therapeutic target for cardiovascular diseases.

References

  • Milligan, G., et al. (2016). G-Protein-Coupled Receptor 35 Mediates Human Saphenous Vein Vascular Smooth Muscle Cell Migration and Endothelial Cell Proliferation. Cardiovascular Drugs and Therapy. [Link]

  • Welsh, D.G., et al. (2012). The ex vivo Isolated Skeletal Microvessel Preparation for Investigation of Vascular Reactivity. Journal of Visualized Experiments. [Link]

  • Leloup, A.J., et al. (2015). A Guide to Wire Myography. Springer Protocols. [Link]

  • Milligan, G., et al. (2016). G-Protein-Coupled Receptor 35 Mediates Human Saphenous Vein Vascular Smooth Muscle Cell Migration and Endothelial Cell Proliferation. PubMed. [Link]

  • REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). REPROCELL Website. [Link]

  • Kirsch, J., et al. (2017). Wire Myography. Bio-protocol. [Link]

  • University of Glasgow. (2016). Investigation of a role for GPR35 as a novel therapeutic target in cardiovascular disease. University of Glasgow Theses. [Link]

  • West Virginia University. (2011). The ex vivo Isolated Skeletal Microvessel Preparation for Investigation of Vascular Reactivity. JoVE. [Link]

  • Southern, C., et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. British Journal of Pharmacology. [Link]

  • Garland, C.J., et al. (2022). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Musculoskeletal Key. (2016). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Musculoskeletal Key. [Link]

  • Wang, L., et al. (2020). The Orphan Receptor GPR35 Contributes to Angiotensin II-Induced Hypertension and Cardiac Dysfunction in Mice. ResearchGate. [Link]

  • MacKenzie, A.E., et al. (2011). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Molecular Pharmacology. [Link]

  • Xu, Y., et al. (2021). Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure. Hypertension. [Link]

  • Milligan, G. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]

  • Sun, H.J., et al. (2020). Role of Endothelial Dysfunction in Cardiovascular Diseases: The Link Between Inflammation and Hydrogen Sulfide. Frontiers in Pharmacology. [Link]

  • Daiber, A., et al. (2021). Endothelial Dysfunction and Cardiovascular Disease: History and Analysis of the Clinical Utility of the Relationship. Griffith Research Online. [Link]

Sources

Application Note: Characterizing Gαq/11 Inhibition via Receptor-Assisted [35S]GTPγS Nucleotide Exchange Assay using WU-07047

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

G-protein-coupled receptors (GPCRs) mediate complex intracellular signaling by activating heterotrimeric G proteins, making them highly attractive therapeutic targets[1]. However, selectively targeting the Gαq/11 subfamily has historically been challenging. While natural cyclic depsipeptides like YM-254890 and FR900359 (UBO-QIC) exhibit potent Gαq/11 inhibition and antihypertensive properties[2], their complex molecular architectures severely limit synthetic scalability[3].

To overcome this bottleneck, WU-07047 was developed as a simplified, synthetically accessible analog of YM-254890. By replacing the complex peptide-based linkers with hydrocarbon chains, WU-07047 enables a convergent synthetic approach while preserving the critical protein contact points required for target engagement[3][4].

To accurately validate the pharmacological profile of such synthetic analogs, downstream functional assays (e.g., calcium mobilization) are often insufficient due to signal amplification and pathway crosstalk. Instead, the receptor-assisted[35S]GTPγS nucleotide exchange assay serves as the gold-standard biochemical method. This assay isolates the primary event of G protein activation: guanine nucleotide exchange[5].

The Causality of the Assay Design
  • The GPCR as a GEF: In the resting state, Gαq is tightly bound to GDP. Upon agonist binding, the GPCR acts as a Guanine Nucleotide Exchange Factor (GEF), inducing a conformational shift that accelerates the release of GDP[1].

  • The Role of [35S]GTPγS: This radiolabeled, non-hydrolyzable analog of GTP binds to the newly emptied nucleotide pocket. Because it resists the intrinsic GTPase activity of the Gα subunit, the G protein is irreversibly "trapped" in its active state, allowing for the accumulation of a quantifiable radioactive signal[1].

  • Mechanism of WU-07047: WU-07047 selectively binds to the Gαq subunit and locks it in the inactive, GDP-bound conformation. This sterically prevents the GPCR-mediated release of GDP, thereby inhibiting the subsequent binding of [35S]GTPγS[5][6].

MOA GPCR GPCR Activation (Agonist Bound) Gq_GDP Gαq-GDP Complex (Inactive State) GPCR->Gq_GDP GEF Activity (Stimulates Release) Gq_GTP Gαq-[35S]GTPγS (Active / Trapped) Gq_GDP->Gq_GTP Nucleotide Exchange (GDP out, GTPγS in) WU WU-07047 (Gαq/11 Inhibitor) WU->Gq_GDP Binds & Locks GDP-Bound State Readout Scintillation Output (Quantifiable Signal) Gq_GTP->Readout Radioactive Measurement

Mechanism of WU-07047 inhibiting GPCR-mediated nucleotide exchange on Gαq.

Experimental Protocol: Self-Validating [35S]GTPγS Exchange Workflow

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It strictly requires three internal controls:

  • Basal Control: Membrane + GDP + [35S]GTPγS (Defines the receptor-independent background exchange rate).

  • Stimulated Control: Membrane + GDP + Agonist + [35S]GTPγS (Defines the 100% activation window).

  • Non-Specific Binding (NSB) Control: Membrane + Agonist + [35S]GTPγS + 10 µM unlabeled GTPγS (Defines background radioactivity trapped in the filter).

Step-by-Step Methodology

Step 1: Membrane Preparation & Optimization Isolate cellular membranes from a cell line overexpressing a Gq-coupled receptor (e.g., CHO cells expressing the M1 muscarinic receptor). Causality: High receptor density is critical for Gq assays. Unlike Gi/o proteins which exchange nucleotides rapidly, Gq has a very slow basal exchange rate. Overexpressing the receptor ensures a robust signal-to-noise ratio upon agonist stimulation.

Step 2: Assay Buffer Formulation Prepare the exchange buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP. Causality: Mg²⁺ is an absolute structural requirement for high-affinity nucleotide binding to G proteins. The inclusion of 1 µM GDP is the most critical parameter; it suppresses the basal, receptor-independent nucleotide exchange, ensuring that the measured [35S]GTPγS incorporation is strictly driven by the agonist-activated GPCR.

Step 3: Inhibitor Pre-incubation Aliquot 10–20 µg of membrane protein per well into a 96-well assay plate. Add WU-07047 at varying concentrations (e.g., 10 pM to 10 µM) and incubate for 30 minutes at room temperature. Causality: WU-07047 must bind the Gαq-GDP complex before the GEF stimulus is applied. Pre-incubation allows the inhibitor to reach binding equilibrium, preventing competitive displacement kinetics from skewing the IC₅₀ determination.

Step 4: Receptor Activation & Radioligand Addition Initiate the reaction by adding the specific GPCR agonist (e.g., Carbachol for the M1 receptor) at its predetermined EC₈₀ concentration, alongside 0.1 nM [35S]GTPγS. Incubate the plate for 60 minutes at 30°C. Causality: The EC₈₀ concentration of the agonist ensures near-maximal GEF activity without saturating the system, allowing the inhibitory effect of WU-07047 to be accurately quantified.

Step 5: Termination and Filtration Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Immediately wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂). Causality: Ice-cold buffer instantly halts the temperature-dependent nucleotide exchange kinetics. The GF/B filters trap the lipid membranes (containing the G proteins) while the washes flush away unbound aqueous [35S]GTPγS, eliminating background noise.

Step 6: Scintillation Quantification Dry the filter plates, add a compatible liquid scintillation cocktail, and quantify the retained radioactivity (representing Gαq-bound [35S]GTPγS) using a microplate scintillation counter.

Workflow Step1 1. Membrane Preparation Step2 2. Pre-incubation with WU-07047 Step1->Step2 Step3 3. Receptor Activation (+ Agonist) Step2->Step3 Step4 4. [35S]GTPγS Addition Step3->Step4 Step5 5. Filtration & Wash Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Step-by-step workflow for the receptor-assisted [35S]GTPγS nucleotide exchange assay.

Data Presentation and Comparative Pharmacology

Following scintillation counting, raw Counts Per Minute (CPM) must be normalized. Subtract the NSB from all wells. Define the Stimulated Control as 100% exchange and the Basal Control as 0% exchange.

Biochemical assays comparing these inhibitors demonstrate that while WU-07047 successfully retains the ability to inhibit Gq activation, the simplification of its structure impacts its overall potency compared to its parent compounds[4][5].

Table 1: Comparative Pharmacological Profile of Gαq/11 Inhibitors in Nucleotide Exchange Assays

CompoundTargetEfficacy (Max Inhibition)PotencyStructural Characteristics
YM-254890 Gαq/11HighHighComplex cyclic depsipeptide
UBO-QIC (FR900359) Gαq/11~40% (in specific assay conditions)HighNatural cyclic depsipeptide
WU-07047 Gαq/11~40% (in specific assay conditions)Lower than UBO-QICSimplified hydrocarbon analog

Data Interpretation Note: Results from receptor-assisted exchange assays indicate that WU-07047 and UBO-QIC can display similar efficacy ceilings (up to 40% inhibition of nucleotide exchange under certain assay conditions), but WU-07047 exhibits lower potency[5]. Despite this, WU-07047 provides a highly valuable, synthetically accessible starting point for exploring new Gq inhibitors and mapping the structural factors that impart selectivity[5].

References

  • Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog Organic Letters, ACS Publications URL:[Link]

  • Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for Gq/11 class G proteins PubMed, National Institutes of Health URL:[Link]

  • Heterotrimeric G Proteins as Therapeutic Targets in Drug Discovery Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Application Notes and Protocols: Utilizing WU-07047 in Whole-Cell Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Investigating WU-07047 with Electrophysiology

The following document provides a comprehensive guide for the application of the novel compound WU-07047 in whole-cell patch clamp recordings. This guide is structured to provide not only a step-by-step protocol but also the scientific reasoning behind key experimental choices, ensuring robust and reproducible data. As of this writing, specific details regarding the molecular target and mechanism of action of WU-07047 are not publicly available. Therefore, this document outlines a foundational approach to characterize the effects of a novel compound on ion channel function using the gold-standard whole-cell patch clamp technique.[1][2][3][4][5] The protocols provided are designed to be adaptable based on the experimental determination of WU-07047's specific cellular effects.

Foundational Principles: The Why Behind the How

Whole-cell patch clamp is the premier method for high-fidelity recording of ion channel activity from a single cell.[4] This technique allows for the precise control of the cell's membrane potential (voltage-clamp) to study ion channel currents, or to observe changes in membrane potential in response to current injection (current-clamp).[1][2] When investigating a new compound like WU-07047, this level of control is paramount to elucidating its effects on cellular excitability.

The choice of the whole-cell configuration, over other patch clamp variants like perforated patch, is deliberate.[6] It allows for the dialysis of the cell's cytoplasm with the internal solution of the recording pipette.[6] This provides a stable intracellular environment and allows for the introduction of substances that can modulate signaling pathways, which may be relevant to the action of WU-07047.

Experimental Workflow and Logic

The overall experimental workflow is designed to first establish a stable whole-cell recording, obtain baseline measurements of the cell's electrical properties, and then to apply WU-07047 to characterize its effects.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture/ Tissue Preparation giga_seal Giga-ohm Seal Formation cell_culture->giga_seal solution_prep Solution Preparation solution_prep->giga_seal pipette_fab Pipette Fabrication pipette_fab->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell Suction/Zap baseline Baseline Recording whole_cell->baseline drug_app WU-07047 Application baseline->drug_app Perfusion washout Washout drug_app->washout Perfusion data_acq Data Acquisition washout->data_acq param_extract Parameter Extraction data_acq->param_extract statistical_analysis Statistical Analysis param_extract->statistical_analysis

Figure 1: A diagram illustrating the logical flow of a whole-cell patch clamp experiment designed to characterize the effects of WU-07047.

Materials and Reagents

Cell Preparation

The choice of cell type will be critical and should ideally be a line that expresses the putative target of WU-07047. If the target is unknown, a common starting point is to use cell lines known for robust expression of a variety of ion channels, such as HEK293 cells, or primary neuron cultures.[7]

Solutions

The composition of the extracellular and intracellular solutions is critical for isolating specific ion currents and maintaining cell health. The following are standard, well-established solutions that can be modified as needed.

Solution Component Extracellular Solution (mM) Intracellular Solution (mM) Rationale
NaCl140-Main charge carrier for extracellular sodium.
KCl5-Sets the resting membrane potential.
CaCl₂2-Charge carrier for calcium currents and essential for cell signaling.
MgCl₂12Divalent cation for channel blocking and enzymatic functions.
HEPES1010pH buffer.
Glucose10-Energy source for the cell.
K-Gluconate-140Main charge carrier for intracellular potassium, with minimal effect on chloride reversal potential.
EGTA-10Chelates intracellular calcium to buffer its concentration.
Mg-ATP-4Provides energy for cellular processes.
Na₂-GTP-0.3Important for G-protein coupled receptor signaling.
pH 7.4 with NaOH7.2 with KOHMaintain physiological pH.
Osmolarity (mOsm) ~310~290Maintain osmotic balance.

Table 1: Composition of standard extracellular and intracellular solutions for whole-cell patch clamp recordings.

Detailed Protocols

Preparation of WU-07047 Stock Solution

The solubility of a new compound is a critical first parameter to determine. Assuming WU-07047 is soluble in dimethyl sulfoxide (DMSO), a common solvent for organic molecules, the following protocol should be followed:

  • Determine the desired stock concentration: A high concentration stock (e.g., 10-100 mM) is recommended to minimize the final concentration of the solvent in the working solution.

  • Weighing: Accurately weigh the required amount of WU-07047 powder using a calibrated microbalance.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the WU-07047 powder.

  • Vortexing and Sonication: Vortex the solution thoroughly. If necessary, use a bath sonicator to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Whole-Cell Patch Clamp Recording Protocol
  • Cell Plating: Plate cells on glass coverslips at a suitable density to allow for easy patching of individual cells.[2]

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with internal solution should be between 3-7 MΩ.[1][2]

  • Solution Filling: Fill the pulled pipettes with the filtered intracellular solution, ensuring no air bubbles are trapped at the tip.[8]

  • Establish Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution at a constant rate (e.g., 1-2 mL/min).[2][7]

  • Pipette Placement: Under visual control, lower the patch pipette towards a healthy-looking cell.[7]

  • Giga-ohm Seal Formation: Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[1][7][9] A successful seal is indicated by a significant increase in the resistance measured by the amplifier.[9]

  • Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[1] This is confirmed by the appearance of the capacitive transient in response to a voltage step.

  • Baseline Recording: Allow the cell to stabilize for several minutes. Record baseline electrical properties in either voltage-clamp or current-clamp mode. This may include resting membrane potential, input resistance, and responses to voltage steps or current injections.

  • Application of WU-07047: Switch the perfusion system to the extracellular solution containing the desired final concentration of WU-07047. It is crucial to have a vehicle control (extracellular solution with the same concentration of DMSO as the drug solution) to account for any effects of the solvent.[7]

  • Data Acquisition: Continuously record the cell's electrical activity during the application of WU-07047.

  • Washout: After observing the effects of the compound, switch the perfusion back to the control extracellular solution to determine if the effects are reversible.[7]

patch_clamp_protocol start Start cell_approach Approach Cell with Positive Pressure start->cell_approach seal_formation Release Pressure & Apply Gentle Suction cell_approach->seal_formation giga_seal_check Giga-ohm Seal? seal_formation->giga_seal_check giga_seal_check->cell_approach No rupture_membrane Apply Suction/Zap to Rupture Membrane giga_seal_check->rupture_membrane Yes whole_cell_check Whole-Cell Access? rupture_membrane->whole_cell_check whole_cell_check->seal_formation No baseline_recording Record Baseline Activity whole_cell_check->baseline_recording Yes apply_drug Apply WU-07047 baseline_recording->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout with Control Solution record_effect->washout record_washout Record During Washout washout->record_washout end End record_washout->end

Figure 2: A flowchart detailing the key decision points and steps in the whole-cell patch clamp protocol for testing WU-07047.

Data Analysis and Interpretation

The specific parameters to be analyzed will depend on the observed effects of WU-07047.

  • In Voltage-Clamp:

    • Holding Current: A change in holding current suggests modulation of a constitutively active channel.

    • Current-Voltage (I-V) Relationship: Constructing I-V curves before and after drug application will reveal changes in channel conductance and voltage-dependence of activation.

    • Activation/Inactivation Kinetics: Changes in the time course of current activation and inactivation can indicate a direct effect on channel gating.

  • In Current-Clamp:

    • Resting Membrane Potential: A change in the resting membrane potential can indicate modulation of leak channels.

    • Input Resistance: Changes in input resistance, measured by injecting small hyperpolarizing currents, can reflect the opening or closing of ion channels.

    • Action Potential Firing: Changes in the threshold, frequency, or shape of action potentials in response to depolarizing current injections are indicative of effects on voltage-gated channels.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls are essential:

  • Vehicle Control: As mentioned, a vehicle control is necessary to rule out any effects of the solvent.

  • Time-Matched Control: For long experiments, it is important to perform recordings in the absence of the drug to ensure that the observed effects are not due to rundown of the recording over time.

  • Positive Control: If the putative target of WU-07047 becomes known, using a known activator or inhibitor of that target can validate the experimental setup.

By adhering to these rigorous protocols and controls, researchers can confidently characterize the electrophysiological effects of WU-07047, paving the way for a deeper understanding of its mechanism of action and therapeutic potential.

References

  • Vertex AI Search. (n.d.). Whole Cell Patch Clamp Protocol.
  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Recordings for Characterizing Neuronal Electrical Properties of iPSC-derived neuron.
  • Horn, R. (n.d.). Perforated Whole-Cell Patch-Clamp Technique: A User's Guide.
  • Scientifica. (2016, April 28). #LabHacks: 14 sharp tips for patch clamping.
  • Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages. (2024, December 2). PMC.
  • Kodandaramaiah, S. B., et al. (2012, June 15). Automated whole-cell patch-clamp electrophysiology of neurons in vivo. PubMed.
  • European Pharmaceutical Review. (2007, September 21). Maximising the efficiency and application of automated planar patch clamp electrophysiology.
  • Sophion Bioscience. (n.d.). Boost Drug Discovery with Automated Patch Clamp Efficiency.
  • Patch clamp technique: review of the current state of the art and potential contributions from nanoengineering. (n.d.).
  • History of Electrophysiology and the Patch Clamp. (n.d.). ResearchGate.
  • Patch Clamp Electrophysiology: Methods and Protocols. (n.d.). Semantic Scholar.
  • Automated whole-cell patch clamp electrophysiology of neurons in vivo. (2026, March 10). ResearchGate.
  • In vivo patch clamp recording technique in the study of neurophysiology. (2006, January 15). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: A Senior Application Scientist's Guide to Improving Synthetic Yield of a WU-07047 Analog

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of WU-07047 analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. As Senior Application Scientists, we understand that synthesizing complex, novel molecules requires not just a protocol, but a deep understanding of the reaction mechanisms and potential pitfalls.

This document moves beyond simple step-by-step instructions. It is structured to help you diagnose issues, understand their root causes, and implement robust solutions to improve the yield and purity of your target compound. We will operate under the assumption that a typical WU-07047 analog possesses a bi-aryl core linked to a functionalized side-chain via an amide bond, a common motif in modern medicinal chemistry. Our troubleshooting will therefore focus on the two most critical transformations: the Suzuki-Miyaura cross-coupling and the subsequent amide bond formation.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling for the Bi-Aryl Core

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its reliability in forming C-C bonds. However, its success is highly dependent on the fine-tuning of several parameters. Low yields in this step are common and can often be traced back to a few key issues.

FAQ 1: I am observing low to no yield of my desired bi-aryl product, and my starting materials appear to be decomposing. What is the likely cause?

This is a classic symptom of catalyst deactivation or suboptimal reaction conditions. The active Pd(0) species is sensitive and can be compromised by oxygen or inappropriate reaction parameters.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium source may be old or degraded.[1] Ensure your Pd catalyst and phosphine ligands are stored under an inert atmosphere. For challenging couplings, consider using more robust pre-catalysts, such as those developed by Buchwald, which are designed to generate the active Pd(0) species more efficiently in solution.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and the phosphine ligands, rendering them inactive. It is critical to thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is interdependent and crucial for the reaction's success.[1] An inappropriate base can fail to activate the boronic acid or may be too strong, leading to side reactions. A solvent screen using common systems like toluene/water, dioxane/water, or THF/water is highly recommended.[1][2]

Workflow for Optimizing a Failing Suzuki Coupling

start Low Yield Observed check_reagents Verify Reagent Quality (Pd Catalyst, Ligand, Base) start->check_reagents Initial Check degas Improve Degassing Protocol (Freeze-Pump-Thaw) check_reagents->degas Reagents OK screen_base Screen Bases (K2CO3, K3PO4, Cs2CO3) degas->screen_base Still Low Yield screen_ligand Screen Ligands (e.g., SPhos, XPhos for hindered substrates) screen_base->screen_ligand No Improvement screen_temp Optimize Temperature (Start at 60-80°C) screen_ligand->screen_temp No Improvement success Yield Improved screen_temp->success Optimization Complete start Prepare Carboxylic Acid (1.0 equiv) in Aprotic Solvent (e.g., DMF, DCM) add_reagents Add Coupling Reagent (1.1 equiv) + Additive (e.g., HOBt, 1.1 equiv) + Base (e.g., DIPEA, 2.0 equiv) start->add_reagents stir Stir at 0°C to RT (Activation Step) add_reagents->stir add_amine Add Amine (1.2 equiv) stir->add_amine reaction Allow to React (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purify Purify via Chromatography workup->purify

Caption: A standard workflow for amide bond formation.

Section 3: General Troubleshooting, Purification, and Scale-Up

Even with optimized reactions, the final isolation and purification of the target compound can present significant hurdles.

FAQ 1: How do I select the most appropriate purification strategy for my final compound?

The choice of purification method depends on the scale of the synthesis, the polarity of your compound, and the nature of the impurities.

  • Flash Chromatography: This is the workhorse of the research lab for milligram to multi-gram scale purification. It is effective for separating compounds with a reasonable difference in polarity (ΔRf > 0.15).

  • Preparative HPLC: When flash chromatography fails to provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) is the next step. It offers much higher resolving power and is ideal for separating closely eluting isomers or removing trace impurities to achieve >98% purity. Mass-directed preparative HPLC can be particularly efficient, as it collects fractions based on the mass of the target compound.

  • Crystallization: If your compound is a solid, crystallization is a powerful and scalable purification technique that can provide material of exceptionally high purity. It is also highly cost-effective at a large scale. A screen of different solvents is required to find suitable conditions.

FAQ 2: I have an unknown impurity that persists through chromatography. How can I identify it and improve its removal?

Persistent impurities are often byproducts or side products that have very similar physicochemical properties to your desired compound.

  • Identification: The first step is to identify the impurity. Obtain a high-resolution mass spectrum (HRMS) to determine its molecular formula. This can often provide immediate clues as to its origin (e.g., a dimer of the starting material, a product of a side reaction). If possible, isolate a small amount of the impurity for NMR analysis.

  • Strategic Removal:

    • Optimize Chromatography: If the impurity is a diastereomer, chiral chromatography may be required. If it has a similar polarity, try a different solvent system or stationary phase (e.g., switching from normal-phase silica to reverse-phase C18).

    • Chemical Treatment: Sometimes an impurity can be selectively removed. For example, if it contains an unreacted primary amine, it could be "scavenged" by reacting it with an isocyanate resin.

    • Revisit the Reaction: The best way to deal with an impurity is to prevent its formation in the first place. Once identified, review your reaction mechanism to understand how it might have formed and adjust the conditions accordingly (e.g., lower temperature, different base, etc.).

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Small Molecule Purification. Creative Biogene.
  • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
  • Small Molecule Purification. Rilas Technologies.
  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • troubleshooting low yield in diaminopropane coupling reactions. Benchchem.
  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today.
  • Optimization of the Suzuki coupling reactions. ResearchGate.
  • Purification of Small Molecule Drugs. DuPont.
  • Amide coupling by in situ formation of acyl fluorides at elevated temperature. Organic & Biomolecular Chemistry - RSC Publishing.
  • On Byproducts and Side Products. Organic Process Research & Development.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

Sources

Technical Support Center: Troubleshooting WU-07047 Solubility and Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support guide for WU-07047. As researchers and drug development professionals, we understand that unexpected precipitation of a compound can bring promising experiments to a halt. This guide is designed to provide you with in-depth, practical solutions to common solubility challenges encountered with WU-07047 in aqueous buffers.

Publicly available physicochemical data for WU-07047 is limited. However, based on its characteristics as a small molecule inhibitor, we will approach troubleshooting by treating it as a representative hydrophobic compound, a common feature of many kinase inhibitors and other targeted therapeutic agents. The principles and protocols outlined here are grounded in established best practices for handling poorly soluble small molecules in a research setting. Our goal is to empower you with the knowledge to not only solve immediate precipitation issues but also to proactively design robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I just received my vial of WU-07047. How should I prepare my initial stock solution?

A1: Proper preparation of a high-concentration stock solution is the critical first step to success in your experiments. For a hydrophobic compound like WU-07047, a high-quality, anhydrous organic solvent is essential.

Causality: WU-07047, like many small molecule inhibitors, is likely poorly soluble in water.[1][2] A suitable organic solvent will dissolve the compound at a much higher concentration than your final aqueous experimental concentration. This high-concentration stock is then diluted into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solvating power for a wide range of organic molecules.[2][3]

Step-by-Step Protocol: Preparing a 10 mM Stock Solution of WU-07047 in DMSO

  • Equilibrate: Before opening, allow the vial of WU-07047 powder to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the compound's stability and solubility.[4]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[5]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM). It is crucial to use anhydrous DMSO as water can reduce the solubility of hydrophobic compounds and promote precipitation upon storage.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If you still see particulates, sonicate the vial in a water bath for 5-10 minutes.[4] Visually inspect the solution against a light source to ensure it is clear and free of any visible precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store these aliquots at -20°C or -80°C. This practice of aliquoting is vital to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[4][5]

Q2: My WU-07047 stock solution in DMSO is clear, but I see precipitation as soon as I dilute it into my aqueous buffer (e.g., PBS or cell culture media). What is happening and how can I fix this?

A2: This is a classic sign of "crashing out" and is the most common solubility issue for hydrophobic compounds. It occurs because the aqueous buffer cannot maintain the compound in solution at the desired concentration. This is a phenomenon related to kinetic solubility.

Causality: When you add the DMSO stock to the aqueous buffer, the DMSO disperses, and the water molecules surround the WU-07047 molecules. Because WU-07047 is hydrophobic, it repels the water molecules, causing the compound to aggregate and form a precipitate.

Troubleshooting Workflow for Aqueous Precipitation

start Precipitation observed in aqueous buffer check_final_dmso Is the final DMSO concentration < 0.5%? start->check_final_dmso increase_dmso Consider increasing final DMSO (up to 1%, check cell tolerance) check_final_dmso->increase_dmso No check_concentration Is the working concentration too high? check_final_dmso->check_concentration Yes reassess_protocol Re-evaluate experimental design and buffer composition increase_dmso->reassess_protocol lower_concentration Lower the working concentration of WU-07047 check_concentration->lower_concentration Yes check_buffer_ph Is WU-07047 potentially ionizable? (Check predicted pKa if possible) check_concentration->check_buffer_ph No lower_concentration->reassess_protocol adjust_ph Adjust buffer pH away from the pI to increase charge and solubility check_buffer_ph->adjust_ph Yes use_surfactant Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) check_buffer_ph->use_surfactant No/Unknown adjust_ph->reassess_protocol use_surfactant->reassess_protocol

Caption: Troubleshooting decision tree for WU-07047 precipitation.

Solutions to Mitigate Precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your biological assays.[2] However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Dilution Method: The way you dilute your stock solution matters. Instead of adding a small volume of stock directly into a large volume of buffer, try adding the buffer to your stock solution in a stepwise manner while vortexing. This can sometimes help to keep the compound in solution.

  • pH Adjustment: If WU-07047 has ionizable functional groups, the pH of your buffer can significantly impact its solubility.[1] For basic compounds, a lower pH will lead to protonation and increased solubility. For acidic compounds, a higher pH will lead to deprotonation and increased solubility.

  • Use of Co-solvents and Surfactants: For in vitro biochemical assays (not for cell-based assays), you can sometimes include other co-solvents like ethanol or use a small amount of a non-ionic surfactant such as Tween-20 or Pluronic F-68 in your buffer to help solubilize the compound.[1]

Q3: How can I determine the maximum soluble concentration of WU-07047 in my specific buffer?

A3: Determining the kinetic solubility of WU-07047 in your experimental buffer is a proactive step to avoid issues. A simple method to estimate this is through serial dilution and visual inspection or by using nephelometry.

Causality: Kinetic solubility refers to the concentration at which a compound, added from a DMSO stock, starts to precipitate from an aqueous solution under specific conditions (e.g., time, temperature). This is often more relevant for screening and cell-based assays than thermodynamic solubility, which is the solubility of the solid compound at equilibrium.

Step-by-Step Protocol: Kinetic Solubility Assessment

  • Prepare Serial Dilutions: In a clear microplate, prepare a series of dilutions of your WU-07047 DMSO stock into your aqueous buffer of interest. For example, you could test final concentrations ranging from 100 µM down to 1 µM.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visual Inspection: Carefully inspect each well against a black background with a light source from the side. The lowest concentration at which you can see a cloudy appearance or visible precipitate is your approximate kinetic solubility limit.

  • Nephelometry (Optional): For a more quantitative measurement, you can use a plate reader capable of nephelometry, which measures light scattering caused by insoluble particles.[3]

Illustrative Solubility Data for a Hypothetical WU-07047

Solvent/BufferMaximum Kinetic Solubility (Approx.)Notes
100% DMSO>50 mMIdeal for high-concentration stock solutions.
PBS, pH 7.4< 5 µMTypical for hydrophobic compounds in physiological buffers.
PBS, pH 7.4 + 0.5% DMSO~10 µMThe co-solvent effect of DMSO improves solubility.
RPMI + 10% FBS~15-20 µMSerum proteins can bind to the compound, increasing its apparent solubility.
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution cause precipitation?

A4: Yes, absolutely. Repeated freeze-thaw cycles are a common cause of compound precipitation from DMSO stocks, especially if any moisture has been introduced.

Causality: When a DMSO solution containing a dissolved compound freezes, the DMSO and the compound can form a eutectic mixture. Upon thawing, the compound may not fully redissolve, leading to the formation of micro-precipitates. This issue is exacerbated by the presence of even small amounts of water, as water will freeze into ice crystals, which can force the compound out of solution.

The Role of a Co-Solvent in Maintaining Solubility

cluster_aqueous Aqueous Buffer cluster_dmso Aqueous Buffer + DMSO W1 WU-07047 W2 WU-07047 W1->W2 Aggregation (Precipitation) W3 WU-07047 W2->W3 Aggregation (Precipitation) W4 WU-07047 W3->W4 Aggregation (Precipitation) W4->W1 Aggregation (Precipitation) D1 WU-07047 DMSO1 DMSO D1->DMSO1 DMSO3 DMSO D1->DMSO3 D2 WU-07047 DMSO2 DMSO D2->DMSO2

Caption: DMSO acts as a co-solvent, preventing hydrophobic aggregation.

Best Practices for Storing and Handling Stock Solutions:

  • Aliquot: As mentioned in A1, always aliquot your stock solution into single-use volumes immediately after preparation.[4][5]

  • Use Anhydrous Solvents: Start with high-quality, anhydrous DMSO to minimize water content from the beginning.[4]

  • Proper Sealing: Ensure your storage tubes are tightly sealed to prevent moisture from entering during storage and when removing from the freezer.

  • Re-dissolve Before Use: Before each use, warm the aliquot to room temperature and vortex it thoroughly to ensure any potential micro-precipitates are redissolved.

By following these guidelines and understanding the underlying principles of small molecule solubility, you can effectively troubleshoot and prevent issues with WU-07047, ensuring the reliability and reproducibility of your experimental results.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers. Retrieved from [Link]

  • Kramer, C., & Kalliokoski, T. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • University of Wisconsin-Madison. (2013). High-Throughput Approaches for the Assessment of Factors Influencing Bioavailability of Small Molecules in Pre-Clinical Drug Development. Minds@UW. Retrieved from [Link]

  • Karaman, R. (2016). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Retrieved from [Link]

  • Ganesan, A., & Barakat, K. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

Sources

Technical Support Center: Optimizing WU-07047 Concentration for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for WU-07047. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for utilizing WU-07047, a selective Gαq protein inhibitor, in your in vitro cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and achieve reliable, reproducible results.

Understanding WU-07047: A Selective Gαq Inhibitor

WU-07047 is a synthetic small molecule that functions as a selective inhibitor of the Gαq subunit of heterotrimeric G proteins. It is a simplified analog of the natural product YM-254890, retaining the key protein contact points while offering a less complex structure[1]. G protein-coupled receptors (GPCRs) that signal through Gq proteins activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. By specifically inhibiting the GDP/GTP exchange on Gαq, WU-07047 effectively blocks this signaling cascade, making it a valuable tool for studying Gq-mediated physiological and pathological processes[2][3].

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of WU-07047 in cell-based assays.

Q1: What is the recommended starting concentration range for WU-07047 in cell culture?

A1: The optimal concentration of WU-07047 is highly dependent on the specific cell line and the assay being performed. As a starting point, we recommend a broad concentration range to determine a dose-response curve. Based on the activity of its parent compound, YM-254890, a range from 10 nM to 10 µM is a reasonable starting point for most cell-based assays.

Q2: How should I prepare and store stock solutions of WU-07047?

A2: WU-07047 is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For detailed instructions, please refer to the product's Material Safety Data Sheet (MSDS)[4][5][6][7][8].

Stock Solution Preparation and Storage Guidelines:

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOEnsures maximum solubility and stability.
Stock Concentration 10 mMA higher concentration minimizes the volume of solvent added to cell culture, reducing potential solvent-induced artifacts.
Storage Temperature -20°C or -80°CProtects from degradation. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Light Sensitivity Store protected from lightAs a precautionary measure for a complex organic molecule.

Q3: What are the most appropriate in vitro assays to measure the inhibitory effect of WU-07047 on Gq signaling?

A3: The most direct methods to quantify Gq inhibition involve measuring the downstream products of PLC activation. The two most common and reliable assays are:

  • Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃. The HTRF® IP-One assay is a widely used commercial kit for this purpose[9][10].

  • Intracellular Calcium (Ca²⁺) Flux Assays: These assays use fluorescent calcium indicators (e.g., Fluo-4, Calbryte™ 520) to measure the transient increase in intracellular calcium upon GPCR activation[11][12][13][14].

Q4: How long should I pre-incubate my cells with WU-07047 before agonist stimulation?

A4: A pre-incubation step is crucial to allow WU-07047 to penetrate the cell membrane and engage with its intracellular target, Gαq. A typical pre-incubation time is 30 to 60 minutes at 37°C. However, the optimal time may vary between cell types and should be determined empirically.

Key Experimental Protocols

Here, we provide detailed, step-by-step methodologies for two key assays to assess the inhibitory activity of WU-07047.

Protocol 1: Inositol Phosphate (IP1) Accumulation Assay (HTRF®)

This protocol is adapted for a 96-well plate format and assumes the use of a commercial HTRF® IP-One assay kit.

Workflow for IP1 Accumulation Assay:

IP1_Workflow A 1. Cell Seeding (e.g., 24h prior) B 2. WU-07047 Pre-incubation (30-60 min) A->B Wash cells C 3. Agonist Stimulation (e.g., 30-60 min) B->C Add agonist D 4. Cell Lysis & Reagent Addition (IP1-d2 & anti-IP1-cryptate) C->D Lyse cells E 5. Incubation (e.g., 1h at RT) D->E Incubate F 6. HTRF Reading (665nm / 620nm) E->F Read plate

Caption: Workflow for the HTRF IP1 accumulation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well, tissue culture-treated plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of WU-07047 in the assay buffer provided in the kit. Also, prepare the agonist at the desired concentrations.

  • Pre-incubation with WU-07047:

    • Carefully remove the culture medium from the wells.

    • Add the desired concentrations of WU-07047 to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add the Gq-coupled receptor agonist to the wells and incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF® IP1-d2 acceptor and anti-IP1-cryptate donor reagents, as per the manufacturer's protocol.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP1 produced.

Protocol 2: Intracellular Calcium Flux Assay

This protocol describes a fluorescent-based calcium flux assay in a 96-well plate format.

Workflow for Calcium Flux Assay:

Calcium_Flux_Workflow A 1. Cell Seeding (e.g., 24h prior) B 2. Dye Loading (e.g., Fluo-4 AM, 30-60 min) A->B Wash cells C 3. WU-07047 Pre-incubation (30-60 min) B->C Wash cells D 4. Baseline Reading (Plate reader) C->D Place in reader E 5. Agonist Injection & Reading (Real-time fluorescence) D->E Inject agonist F 6. Data Analysis (Peak fluorescence) E->F Calculate response

Caption: Workflow for the intracellular calcium flux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well, black-walled, clear-bottom plate and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (if necessary to prevent dye leakage)[12].

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Pre-incubation:

    • Gently wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of WU-07047 or vehicle control.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the agonist and continue to record the fluorescence signal in real-time for 1-3 minutes.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments with WU-07047.

Troubleshooting Logic for Unexpected Results:

Troubleshooting_Logic Start Unexpected Result Q1 Is the inhibitory effect of WU-07047 weaker than expected? Start->Q1 A1_Yes Possible Causes: - Suboptimal concentration - Insufficient pre-incubation - Compound degradation - Low Gq expression Q1->A1_Yes Yes Q2 Is there high variability between replicate wells? Q1->Q2 No S1 Solutions: - Perform a wider dose-response - Increase pre-incubation time - Prepare fresh stock solution - Confirm Gq expression in cell line A1_Yes->S1 End Problem Resolved S1->End A2_Yes Possible Causes: - Inconsistent cell seeding - Pipetting errors - Edge effects in the plate Q2->A2_Yes Yes Q3 Is there evidence of cell toxicity at higher concentrations? Q2->Q3 No S2 Solutions: - Ensure uniform cell suspension - Use calibrated pipettes - Avoid using outer wells of the plate A2_Yes->S2 S2->End A3_Yes Possible Causes: - Off-target effects - Solvent toxicity - Compound-induced apoptosis/necrosis Q3->A3_Yes Yes Q3->End No S3 Solutions: - Lower the concentration range - Keep DMSO concentration <0.5% - Perform a cytotoxicity assay (e.g., MTT, LDH) A3_Yes->S3 S3->End

Sources

Technical Support Center: Overcoming Potency Challenges with Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with novel synthetic small molecule inhibitors, exemplified here as "WU-07047," and are observing lower than expected potency compared to a natural product benchmark. Natural products often present complex structures that are highly optimized for their biological targets, making it a common challenge for rationally designed small molecules to initially match their efficacy. This guide provides a structured approach to troubleshooting common experimental pitfalls and outlines strategies for potency enhancement.

Frequently Asked Questions (FAQs)

Q1: My novel inhibitor, WU-07047, shows significantly lower potency in my cellular assay compared to the natural product it was designed to mimic. What are the initial troubleshooting steps?

A1: When a discrepancy in potency is observed, it's crucial to first rule out experimental artifacts before delving into complex biological explanations. Here’s a checklist of initial steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your WU-07047 stock. Impurities can interfere with the assay or the compound's activity.

  • Re-evaluate Concentration Range: It's possible the effective concentration for WU-07047 is outside your initial test range. Test a broader range of concentrations to ensure you capture the full dose-response curve.[1]

  • Check for Solubility Issues: Poor solubility of your compound in the assay medium can lead to a lower effective concentration. Visually inspect for any precipitation in your wells after compound addition.[1]

  • Assess Compound Stability: The compound may be degrading in the culture medium over the course of your experiment. It's advisable to prepare fresh stock solutions for each experiment and consider assessing the compound's stability in the medium over the incubation period.[1]

  • Verify Cell Health and Seeding Density: Inconsistent cell seeding or poor cell health can lead to high variability in results. Ensure a homogenous cell suspension and consistent cell numbers across all wells.[1][2]

Q2: How can I be sure that the observed low potency isn't due to compound instability or solubility issues?

A2: Addressing compound stability and solubility is a critical step. Here are some specific protocols:

  • Solubility Assessment:

    • Prepare a concentrated stock solution of WU-07047 in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution into your final culture medium to achieve the desired test concentrations.

    • After dilution, visually inspect each concentration under a microscope for any signs of precipitation.

    • You can also use techniques like nephelometry to quantitatively assess solubility.

  • Stability Assessment in Culture Medium:

    • Prepare your highest concentration of WU-07047 in the complete cell culture medium you use for your assay.

    • Incubate this solution under the same conditions as your cellular assay (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the medium.

    • Analyze the concentration of the intact compound at each time point using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration over time indicates instability.

Q3: What are the key differences between biochemical and cellular assays that could explain a drop in potency for WU-07047?

A3: It is not uncommon for a compound to show high potency in a biochemical assay (using purified proteins) and a significant drop in a cellular assay.[3] This can be attributed to several factors:

  • Cellular Permeability: The cell membrane acts as a barrier that WU-07047 must cross to reach its intracellular target. Natural products may have evolved mechanisms to facilitate cell entry that a synthetic molecule lacks.

  • Efflux Pumps: Cells possess efflux pumps (e.g., P-glycoprotein) that can actively remove foreign compounds, thereby reducing the intracellular concentration of WU-07047.

  • Metabolic Instability: Once inside the cell, WU-07047 may be metabolized into inactive forms by cellular enzymes.[4]

  • Presence of Multiprotein Complexes: In a cellular context, the target protein may be part of a larger complex, which could alter its conformation and affect the binding of your compound.[3]

Q4: What strategic approaches can be considered to improve the potency of WU-07047?

A4: If experimental issues are ruled out, the focus shifts to optimizing the molecule itself. This is a core activity in medicinal chemistry known as lead optimization.[5] Key strategies include:

  • Structural Modification: Systematically altering the chemical structure of WU-07047 can enhance its affinity for the target.[6] This involves a structure-activity relationship (SAR) investigation to identify which parts of the molecule are critical for its activity.[4]

  • Improving Physicochemical Properties: Modifications can be made to improve solubility, permeability, and metabolic stability. For instance, reducing the number of hydrogen bond donors can sometimes improve blood-brain barrier penetration.[7]

  • Combination Therapies: In some cases, combining WU-07047 with another compound can lead to a synergistic effect, enhancing its overall efficacy.[6]

  • Targeted Delivery: Advanced drug delivery systems, such as nanotechnology, can be employed to ensure that the drug reaches its target site more efficiently.[6]

Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a structured workflow for diagnosing and addressing the low potency of your novel inhibitor.

Workflow for Troubleshooting Low Potency

G cluster_0 Phase 1: Assay Validation & Compound Integrity cluster_1 Phase 2: Biological Investigation cluster_2 Phase 3: Lead Optimization A Initial Observation: Low Potency of WU-07047 B Verify Compound Purity & Identity (e.g., LC-MS, NMR) A->B C Assess Solubility in Assay Medium (Visual, Nephelometry) B->C D Evaluate Compound Stability (HPLC over time) C->D E Optimize Assay Conditions (Cell density, incubation time) D->E F Potency Still Low E->F If potency improves, issue was experimental G Biochemical vs. Cellular Assay Comparison F->G H Cellular Accumulation/Efflux Assay G->H I Metabolic Stability Assay (e.g., Microsomes, Hepatocytes) H->I J Low Cellular Potency Confirmed I->J If cellular accumulation is low or metabolism is high K Structure-Activity Relationship (SAR) Studies J->K L Modify Structure to Improve: - Target Affinity - Permeability - Metabolic Stability K->L M Test Optimized Analogs L->M

Caption: A workflow diagram for troubleshooting and overcoming low compound potency.

Data Presentation: A Comparative Analysis

The table below illustrates a common scenario where a novel compound shows a significant drop in potency from a biochemical to a cellular assay compared to a natural product.

CompoundBiochemical Assay IC50 (nM)Cellular Assay IC50 (nM)Fold-Shift (Cellular/Biochemical)
Natural Product 10505
WU-07047 252500100

This disparity in the fold-shift suggests that WU-07047 may be subject to cellular mechanisms that limit its activity, such as poor permeability or rapid efflux, to a greater extent than the natural product.

Experimental Protocols

Protocol 1: Basic Cellular Potency Assay (e.g., MTT Assay for Cytotoxicity)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of WU-07047 in DMSO.

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add the desired final concentrations of WU-07047 to the wells. Include vehicle-only (DMSO) and untreated controls.[1]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Visualizing the Challenge: A Simplified Signaling Pathway

The diagram below illustrates a hypothetical scenario where a natural product and WU-07047 target the same intracellular kinase.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Natural Product Natural Product Transporter Transporter Natural Product->Transporter Efficient Uptake WU-07047 WU-07047 Efflux Pump Efflux Pump WU-07047->Efflux Pump High Efflux Target Kinase Target Kinase WU-07047->Target Kinase Slower Diffusion Metabolism Metabolism WU-07047->Metabolism Rapid Degradation Transporter->Target Kinase Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Inhibition Cellular Effect Cellular Effect Downstream Signaling->Cellular Effect

Caption: Potential cellular fates of a natural product versus a novel small molecule inhibitor.

References

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Aragen. Retrieved March 27, 2026, from [Link]

  • Paving the way for small-molecule drug discovery. (2023). Signal Transduction and Targeted Therapy, 8(1), 1-28. Retrieved March 27, 2026, from [Link]

  • How to increase potency of drugs? (2025, May 21). Patsnap. Retrieved March 27, 2026, from [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. (2024). Frontiers in Molecular Biosciences, 11. Retrieved March 27, 2026, from [Link]

  • Building a Robust Biological Assay for Potency Measurement. (2015, April 14). BioProcess International. Retrieved March 27, 2026, from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (2021). Journal of Medicinal Chemistry, 64(18), 13247-13279. Retrieved March 27, 2026, from [Link]

Sources

Technical Support Center: Minimizing Off-Target L-Type Calcium Channel Effects of WU-07047

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for WU-07047 , a simplified synthetic analog of the cyclic depsipeptide YM-254890. As a Senior Application Scientist, I frequently assist researchers in navigating the complex pharmacological profile of this compound. While WU-07047 is an invaluable tool for selectively inhibiting Gαq/11 and preventing nucleotide exchange [1], it exhibits a critical off-target effect: the inhibition of L-type calcium channels (LTCCs) .

This guide is structurally designed to provide you with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your cardiovascular and neuronal signaling assays.

Core Mechanistic Insights: The Dual Action of WU-07047

To successfully use WU-07047, you must understand the causality behind its off-target behavior. Structural mapping using bacterial CavAb models (PDB: 5KMD) reveals that WU-07047 binds directly to the dihydropyridine binding site of the LTCC. Interestingly, its sidechain phenyl substituent points in the opposite direction compared to natural depsipeptides like FR900359 [2]. This unique binding conformation causes WU-07047 to actively blunt K+-induced Ca2+ transients in intact tissues—an off-target artifact that can severely confound your Gq/11-dependent vasoconstriction or intracellular signaling data[3].

Pathway GPCR GPCR Activation (Target Pathway) Gq Gαq/11 Protein GPCR->Gq Ca_Release Intracellular Ca2+ Release (e.g., Vasoconstriction) Gq->Ca_Release Depolarization Membrane Depolarization (e.g., High K+) LTCC L-Type Ca2+ Channel (Cav1.2 / Cav1.3) Depolarization->LTCC Ca_Influx Extracellular Ca2+ Influx (Confounding Artifact) LTCC->Ca_Influx WU07047 WU-07047 WU07047->Gq Primary Target (Inhibition) WU07047->LTCC Off-Target (Inhibition)

Dual pharmacological action of WU-07047 on Gαq/11 and L-Type Calcium Channels.

Troubleshooting Guide: Experimental Design & Execution

Q: My vascular smooth muscle assays show blunted responses to high K+ depolarization when using WU-07047. Is this an off-target effect? A: Yes. This is a classic hallmark of LTCC off-target inhibition. High K+ (e.g., 60 mM KCl) bypasses GPCRs to directly open voltage-gated calcium channels. If WU-07047 reduces this K+-induced transient, it is actively blocking the LTCCs [3]. To troubleshoot, you must titrate your WU-07047 concentration. Because WU-07047 is less potent than YM-254890, researchers often overcompensate by using high concentrations (≥1 μM), which breaches the selectivity window and heavily saturates the LTCC dihydropyridine sites.

Q: How can I pharmacologically isolate Gq/11 inhibition from LTCC blockade in my tissue preparations? A: You must build a self-validating pharmacological loop into your assay. If you observe a loss of calcium signaling under WU-07047 treatment, introduce Bay K8644 (a selective LTCC agonist) at 1 μM.

  • Causality: If the calcium transient is rescued by Bay K8644, the suppression was an LTCC-mediated artifact.

  • Alternative Control: Run a parallel cohort using FR900359 (0.3 - 1 μM). While FR900359 inhibits Gq/11, it uniquely spares K+-induced Ca2+ transients in intact vessels [3], serving as the perfect negative control for LTCC off-target effects in tissue assays.

Q: I am performing whole-cell patch-clamp electrophysiology. Why do both WU-07047 and FR900359 block LTCC currents in my cells, but behave differently in intact tissue? A: This is a known phenomenon rooted in cellular dialysis. In whole-cell patch-clamp configurations, the intracellular environment is dialyzed, altering membrane tension and local signaling microdomains. Under these artificial conditions, both WU-07047 (50 μM) and FR900359 (1 μM) will block whole-cell LTCC currents (I_Ca-L) [3]. However, in intact tissues, the distinct orientation of WU-07047's phenyl sidechain allows it to penetrate and block the channel, whereas FR900359 cannot. Solution: Do not rely solely on patch-clamp data to assess the physiological off-target effects of these depsipeptides; always validate with intact-tissue Fura-2 Ca2+ imaging.

Standardized Experimental Protocols

To ensure trustworthiness, every protocol must include internal validation steps. Below are the methodologies required to minimize and monitor WU-07047 off-target effects.

Protocol A: Whole-Cell Patch-Clamp Validation of LTCC Activity

Use this protocol to quantify the exact degree of LTCC blockade at your chosen WU-07047 concentration.

  • Cell Preparation: Isolate vascular smooth muscle cells or use HEK293 cells stably expressing Cav1.2.

  • Solution Setup:

    • Intracellular Pipette Solution: 140 mM CsMeSO4, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 3 mM Na2ATP, 0.3 mM Na2GTP. Adjust pH to 7.2 with CsOH. (Using Cesium blocks outward K+ currents, isolating Ca2+).

    • Extracellular Solution: Standard physiological saline solution (PSS) with pH adjusted to 7.4 using TEA-OH.

  • Baseline Recording: Establish whole-cell configuration (pipette resistance 3–5 MΩ). Hold the membrane potential at -70 mV and apply a step depolarization to 0 mV or -10 mV to elicit peak I_Ca-L.

  • Compound Application: Pre-incubate the cells with your working concentration of WU-07047 (e.g., 1 μM) for 15–60 minutes. Record the current amplitude.

  • Self-Validation Step: Apply 1 μM Nifedipine (a classic dihydropyridine LTCC blocker) to the bath. The remaining current should drop to zero, confirming the identity of the channel. Next, attempt to rescue the WU-07047-inhibited current in a separate cohort using 1 μM Bay K8644 .

Protocol B: Intact Tissue Ca2+ Transient Isolation Assay

Use this protocol to verify that your Gq/11 inhibition is not confounded by LTCC blockade.

  • Tissue Preparation: Mount intact resistance arteries or aortic rings in a tissue bath perfused with PSS at 37°C.

  • Fluorophore Loading: Load the tissue with Fura-2 AM (calcium indicator) for 45 minutes in the dark.

  • Depolarization Challenge (Control): Stimulate the tissue with 60 mM KCl (High K+ PSS) to induce an LTCC-dependent calcium transient. Wash out and allow baseline recovery.

  • Inhibitor Incubation: Apply WU-07047 at your titrated dose (start at 100 nM and scale up). Wait 30 minutes.

  • Validation Challenge: Re-apply 60 mM KCl.

    • Interpretation: If the Fura-2 ratio is significantly blunted compared to step 3, your WU-07047 concentration is too high and is hitting LTCCs. Reduce the dose or switch to FR900359 for this specific assay.

Workflow Start Start: WU-07047 Assay Step1 Perform Dose-Response (Titration 100nM - 1μM) Start->Step1 Decision Is High-K+ Transient Inhibited? Step1->Decision PathYes Yes: Off-Target LTCC Effect Decision->PathYes High Dose PathNo No: Gq/11 Isolated Decision->PathNo Low Dose Rescue Apply Bay K8644 (LTCC Agonist Rescue) PathYes->Rescue Verify Verify LTCC Identity (Whole-Cell Patch Clamp) Rescue->Verify Control Use FR900359 as Control (LTCC-sparing in intact tissue) Verify->Control

Workflow for identifying and isolating LTCC off-target effects during WU-07047 assays.

Data Presentation: Comparative Inhibitor Profiles

To assist in experimental planning, the following table summarizes the quantitative and qualitative differences between WU-07047 and its related natural depsipeptides.

CompoundPrimary TargetGq/11 Inhibition PotencyLTCC Inhibition (Patch-Clamp)LTCC Inhibition (Intact Tissue / High K+)Dihydropyridine Binding Mode
WU-07047 Gαq/11Moderate (Simplified analog)Yes (Strong at 1-50 μM)Yes (Blunts transients) Phenyl sidechain oriented outward
YM-254890 Gαq/11HighYes (Strong at 1 μM)Yes (Blunts transients) Standard active site binding
FR900359 Gαq/11HighYes (Strong at 1 μM)No (Spares transients) Standard active site binding

Data synthesized from comparative structural and hemodynamic studies [2, 3].

Frequently Asked Questions (FAQs)

Q: Can I use nifedipine or other dihydropyridines alongside WU-07047 to block LTCCs intentionally? A: Proceed with extreme caution. Because WU-07047 binds to the exact same dihydropyridine binding pocket on the CavAb/LTCC structure [2], co-administering nifedipine will result in competitive binding at the channel. This can lead to unpredictable calcium influx dynamics and non-linear dose-response curves.

Q: What is the recommended vehicle and storage for WU-07047 stock solutions? A: WU-07047 is highly lipophilic. Dissolve the powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -80°C to prevent degradation. Ensure that the final concentration of DMSO in your working physiological solution does not exceed 0.02% to 0.1%, as higher DMSO concentrations can independently alter membrane fluidity and baseline calcium channel conductance.

Q: If WU-07047 is less potent and has off-target effects, why use it instead of YM-254890? A: WU-07047 is a structurally simplified analog where the two peptide-based linkers of the cyclic YM-254890 have been replaced with hydrocarbon chains [1]. This enables a highly convergent, scalable synthetic approach. It is significantly more accessible for large-scale in vivo studies or high-throughput screening where the natural products (YM and FR) are prohibitively expensive or difficult to source, provided the off-target LTCC effects are properly controlled for.

References

  • Rensing, D. T., et al. "Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog." Organic Letters, 2015.[Link]

  • Rensing, D. T., et al. "Building Chemical Probes Based on the Natural Products YM-254890 and FR900359: Advances toward Scalability." NIH Public Access, 2021.[Link]

  • Uppal, S., et al. "Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for Gq/11 class G proteins." NIH Public Access, 2019.[Link]

Validation & Comparative

Mechanistic Overview: Trapping the GDP-Bound State

Author: BenchChem Technical Support Team. Date: April 2026

Validating Gq/11 Pathway Blockade: A Technical Comparison Guide for WU-07047 and Alternative Probes

The Gq/11 signaling cascade is a foundational pathway in GPCR-mediated cellular responses, driving intracellular calcium mobilization and downstream kinase activation. For decades, the biochemical community relied on genetic knockdowns or downstream phospholipase C (PLC) inhibitors to study this pathway. The discovery of the natural cyclic depsipeptides YM-254890 and FR900359 (UBO-QIC) revolutionized the field by providing direct, pharmacological blockade of Gαq/11.

However, the extreme structural complexity of these natural products has severely bottlenecked their synthesis and scalability. Enter WU-07047 : a rationally designed, simplified analog of YM-254890 that replaces complex peptide-based linkers with hydrocarbon chains, enabling a convergent and scalable synthetic route[1].

As a Senior Application Scientist, I have structured this guide to help you objectively evaluate WU-07047 against its natural predecessors, understand the mechanistic nuances of its application, and deploy a self-validating experimental protocol to ensure rigorous, artifact-free data.

To effectively utilize WU-07047, one must understand its mechanism of action. Unlike receptor antagonists that compete with ligands at the extracellular face of the GPCR, WU-07047 acts intracellularly. It binds directly to the Gαq/11 subunit and specifically inhibits nucleotide exchange (the release of GDP and subsequent binding of GTP)[2]. By locking the G protein in its inactive, GDP-bound conformation, WU-07047 severs the signal transduction between the activated GPCR and PLCβ, completely halting downstream IP3 generation and calcium release[1].

Gq_Signaling GPCR GPCR (Gq-coupled) Gq_GDP Gαq/11 (GDP-bound) Inactive State GPCR->Gq_GDP Agonist Binding Gq_GTP Gαq/11 (GTP-bound) Active State Gq_GDP->Gq_GTP Nucleotide Exchange PLCb Phospholipase Cβ (PLCβ) Gq_GTP->PLCb Allosteric Activation IP3 IP3 Generation PLCb->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening WU WU-07047 / YM-254890 WU->Gq_GDP Locks in GDP state

Gq/11 Pathway Blockade: WU-07047 traps Gαq in the inactive GDP-bound state.

Comparative Analysis: WU-07047 vs. Natural Alternatives

When selecting a Gq/11 inhibitor for your assay, potency must be weighed against availability, synthetic scalability, and off-target profiles. While WU-07047 is less potent than YM-254890, it retains the core ability to inhibit Gq activation and offers a highly accessible chemical scaffold[1]. Crucially, both WU-07047 and YM-254890 exhibit specific off-target effects in excitable tissues that must be controlled for[3].

Table 1: Quantitative and Qualitative Comparison of Gq/11 Inhibitors

FeatureWU-07047YM-254890FR900359 (UBO-QIC)
Chemical Structure Simplified synthetic analog (hydrocarbon linkers)Complex cyclic depsipeptideComplex cyclic depsipeptide
Source / Synthesis Convergent total synthesis[1]Natural product (Chromobacterium sp.)Natural product (Ardisia crenata)
Primary Target Gαq/11 (Inhibits GDP/GTP exchange)[2]Gαq/11 (Inhibits GDP/GTP exchange)Gαq/11 (Inhibits GDP/GTP exchange)
Relative Potency Moderate (Requires higher μM concentrations)[1]High (IC50 ~ 0.15 nM)[1]High (IC50 in low nM range)
Vascular Off-Targets Inhibits L-type Ca2+ channels[3]Inhibits L-type Ca2+ channels[3]No L-type Ca2+ channel inhibition[3]

Insight for Assay Design: If you are working with vascular smooth muscle cells or cardiomyocytes, the off-target inhibition of L-type Ca2+ channels by WU-07047 and YM-254890 can confound your data[3]. In these models, FR900359 is often preferred, or strict pharmacological controls (e.g., Nifedipine) must be employed.

Self-Validating Experimental Protocol: Intracellular Calcium Flux Assay

To rigorously validate Gq/11 blockade using WU-07047, the experimental design must be self-validating. This means incorporating internal controls that definitively prove the observed signal reduction is due to Gq-specific inhibition, rather than generalized cytotoxicity or off-target channel blockade.

Experimental Workflow

Workflow Step1 1. Cell Prep Seed Cells & Load Fluo-4 Step2 2. Pre-Incubation WU-07047 (30 min) Step1->Step2 Step3 3. Stimulation Add Gq-Agonist Step2->Step3 Step4 4. Kinetic Readout Measure Ca2+ Flux Step3->Step4 Step5 5. Validation Check Gi/Gs Controls Step4->Step5

Self-Validating Workflow for Gq/11 Blockade via Intracellular Calcium Assay.

Step-by-Step Methodology

Step 1: Cell Preparation & Dye Loading

  • Seed HEK293 cells (a preferred model due to low endogenous L-type Ca2+ channel expression) stably expressing your target Gq-coupled GPCR into a 384-well black, clear-bottom plate.

  • Incubate with 2 μM Fluo-4 AM dye and 2.5 mM Probenecid (to prevent dye extrusion via organic anion transporters) for 45 minutes at 37°C.

Step 2: Inhibitor Pre-Incubation (Critical Causality Step)

  • The "Why": Gq inhibitors do not compete with the agonist. They must bind the Gαq subunit and achieve thermodynamic equilibrium before the receptor undergoes its rapid agonist-induced conformational change.

  • Wash cells and apply WU-07047 across a dose-response range (e.g., 100 nM to 30 μM). Include 0.1% DMSO as a vehicle control and 100 nM YM-254890 as a positive control.

  • Pre-incubate for exactly 30 minutes at 37°C.

Step 3: Baseline Measurement

  • Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR or FDSS).

  • Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds to establish the resting intracellular calcium state.

Step 4: Agonist Stimulation & Kinetic Readout

  • Inject the GPCR agonist at a predetermined EC80 concentration.

  • The "Why": Using an EC80 rather than a saturating maximal dose prevents the system from being overwhelmed, ensuring that competitive or allosteric shifts caused by the inhibitor remain quantifiable.

  • Record fluorescence continuously for 90 seconds to capture the rapid IP3-mediated calcium transient.

Step 5: Specificity Counter-Screen (Self-Validation)

  • To prove the blockade is Gq-specific, run a parallel plate using the same cells but stimulate an endogenous Gs-coupled receptor (e.g., treating with Isoproterenol to stimulate β2-ARs) and measure cAMP production. WU-07047 should show zero inhibition in this assay.

Data Interpretation & Troubleshooting

When analyzing the Max-Min relative fluorescence units (RFU), you should observe a rightward shift and depression of the maximal response curve as WU-07047 concentration increases.

Troubleshooting Lower Potency: Because WU-07047 lacks the complex peptide linkers of YM-254890, it exhibits lower binding affinity[1]. If you observe incomplete blockade at 1 μM (a concentration where YM-254890 would completely ablate the signal), do not assume the compound is degraded. You must titrate WU-07047 into the higher micromolar range (up to 10-30 μM) to achieve full nucleotide exchange inhibition. Ensure your vehicle control matches the higher DMSO concentration required for these doses to rule out solvent toxicity.

References

  • [1] Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. Organic Letters - ACS Publications. 1

  • [3] Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for Gq/11 class G proteins. PubMed. 3

  • [2] WU-07047 | Gαq/11 Inhibitor. MedChemExpress. 2

Sources

structural comparison of WU-07047 hydrocarbon chains vs YM-254890 peptide linkers

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Gq Probes: A Structural and Functional Comparison of YM-254890 and its Hydrocarbon Analog WU-07047

As a Senior Application Scientist, I frequently encounter a critical bottleneck in GPCR research: the availability of scalable, highly selective chemical probes. The Gq/11 family of heterotrimeric G proteins is a vital mediator of intracellular calcium signaling and vascular tone. For years, the natural cyclic depsipeptide YM-254890 has served as the gold-standard inhibitor of Gq/11, boasting sub-nanomolar potency[1]. However, its immense structural complexity has historically bottlenecked scalable total synthesis[2].

To circumvent this, synthetic chemists developed WU-07047, a simplified analog where the complex peptide-based linkers of YM-254890 are replaced with hydrocarbon chains[3]. This guide objectively dissects the structural trade-offs, pharmacological profiles, and self-validating experimental workflows associated with these two distinct chemical tools.

Part 1: Structural Dissection – Peptide Linkers vs. Hydrocarbon Chains

The macrocyclic core of YM-254890 is constrained by two highly specific peptide linkers. These linkers do more than just bridge the molecule; they restrict the macrocycle into a rigid, bioactive conformation and provide essential hydrogen-bond donors and acceptors that interact intimately with the Gαq binding pocket[3].

In WU-07047, these peptide tethers are substituted with flexible, hydrophobic hydrocarbon chains[3].

The Causality of Structural Simplification: This modification was a deliberate synthetic strategy. By removing the chiral centers and polar functional groups of the peptide linkers, researchers enabled a highly convergent synthetic route, achieving a 10-step longest linear sequence with a 6.4% overall yield[3]. However, this synthetic accessibility comes at a thermodynamic cost. The increased flexibility of the hydrocarbon chains introduces a higher entropic penalty upon target binding, and the loss of specific polar contacts within the binding pocket results in a measurable reduction in potency compared to the parent compound[2][3].

StructuralLogic YM YM-254890 (Cyclic Depsipeptide) Peptide Peptide Linkers - Rigid Conformation - H-Bond Network YM->Peptide contains WU WU-07047 (Simplified Analog) YM->WU synthetic simplification Potency High Gq Affinity (IC50 ~0.15 nM) Peptide->Potency drives Hydrocarbon Hydrocarbon Chains - Flexible Tethers - Loss of Polar Contacts WU->Hydrocarbon contains Scalability Convergent Synthesis (Reduced Potency) Hydrocarbon->Scalability results in

Caption: Logical flow of structural simplification transitioning from YM-254890 to WU-07047.

Part 2: Pharmacological Profiling & Off-Target Dynamics

While WU-07047 is less potent than YM-254890, it successfully retains the core ability to inhibit receptor-driven nucleotide exchange on Gαq[3]. Interestingly, structural simplification did not eliminate a shared off-target effect. Both YM-254890 and WU-07047 have been shown to inhibit whole-cell L-type Ca2+ channel (LTCC) currents in vascular smooth muscle cells, a property not observed in the closely related natural product FR900359[4]. This dual-action profile makes WU-07047 uniquely suited for ex vivo studies targeting both Gq and LTCC pathways in hypertensive models[4].

Table 1: Structural and Pharmacological Comparison

FeatureYM-254890WU-07047
Core Structure Cyclic depsipeptideSimplified macrocycle
Linker Type Peptide linkersHydrocarbon chains
Synthesis Profile Natural product / Highly complexConvergent total synthesis (10 steps)
Gq Inhibition Potency Very High (IC50 ~0.15 nM)Moderate (Reduced potency)
H-Bonding Capacity Extensive (rigid conformation)Reduced (flexible tethers)
L-type Ca2+ Channel InhibitsInhibits

Part 3: Self-Validating Experimental Methodologies

To objectively compare the efficacy of these inhibitors, researchers must employ robust biochemical and physiological assays. Below are the standard protocols, designed with built-in causality to ensure data integrity.

Protocol 1: Receptor-Assisted [35S]GTPγS Nucleotide Exchange Assay

Purpose: To biochemically quantify the direct inhibition of GDP/GTP exchange on the Gαq subunit. System Causality: By using a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS), we trap the G protein in its active state. A reduction in radioactive signal directly correlates with the inhibitor's ability to lock Gαq in its inactive GDP-bound state[3].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from cells co-expressing a specific Gq-coupled GPCR and Gαq. (Self-Validation: Ensures the target machinery is present and membrane-bound).

  • Pre-incubation: Incubate membranes with vehicle (DMSO control), YM-254890 (positive control), or WU-07047 for 30 minutes. (Causality: Pre-incubation is critical to allow the inhibitors to access and bind the hydrophobic pocket of Gαq prior to receptor activation).

  • Activation: Initiate the reaction by adding a receptor-specific agonist and [35S]GTPγS.

  • Termination & Filtration: Stop the reaction with ice-cold buffer and filter through glass-fiber mats to separate bound [35S]GTPγS from free radioligand.

  • Scintillation Readout: Quantify the bound radioactivity. Calculate the IC50 based on concentration-dependent signal reduction[3].

AssayPathway Agonist GPCR Agonist GPCR Receptor Activation Agonist->GPCR Gq Gαq-GDP Complex GPCR->Gq triggers GDP release Exchange [35S]GTPγS Integration Gq->Exchange active state Inhibitor WU-07047 / YM-254890 Inhibitor->Gq locks inactive state

Caption: Mechanism of Gαq inhibition in the receptor-assisted nucleotide exchange assay.

Protocol 2: Ex Vivo Vascular Ring Myography

Purpose: To assess the physiological translation of Gq inhibition on vascular tone. System Causality: Augmented vasoconstriction is driven by Gq-mediated signaling. Measuring the reversal of contractile force provides a functional readout of inhibitor efficacy in intact tissue[4].

Step-by-Step Workflow:

  • Tissue Mounting: Isolate murine mesenteric arteries and mount them in a wire myograph chamber bathed in oxygenated physiological saline solution (PSS).

  • Equilibration & Viability Check: Apply a high-K+ PSS to induce depolarization. (Self-Validation: This step ensures the smooth muscle is viable and capable of contraction before introducing inhibitors).

  • Inhibitor Pre-treatment: Wash the chamber and incubate with WU-07047 or YM-254890.

  • Constriction Challenge: Apply a Gq-coupled agonist (e.g., phenylephrine or U-46619).

  • Force Transduction Readout: Record the attenuation of contractile force relative to vehicle-treated control rings[4].

Conclusion

The transition from the peptide linkers of YM-254890 to the hydrocarbon chains of WU-07047 represents a classic trade-off in chemical biology: sacrificing absolute potency for synthetic accessibility[2][3]. For researchers requiring extreme sub-nanomolar potency, YM-254890 remains the standard. However, for those requiring scalable chemical probes or investigating dual Gq/LTCC inhibition in cardiovascular models, WU-07047 provides a highly valuable, synthetically tractable alternative[2][4].

References

  • Rensing, D. T., et al. "Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog." Organic Letters (ACS Publications), 2015. 3

  • Dahlen, S. A., et al. "Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for Gq/11 class G proteins." PubMed Central (PMC), 2019.4

  • Medcalf, M. R., et al. "Building Chemical Probes Based on the Natural Products YM-254890 and FR900359: Advances toward Scalability." PubMed Central (PMC), 2022. 2

  • Rensing, D. T. "The Total Synthesis of WU-07047: A Selective Inhibitor of Gαq." ResearchGate, 2015. 1

Sources

Validating Gi/o Signaling Specificity: A Guide to Using WU-07047 as a Negative Control

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of G protein-coupled receptor (GPCR) pharmacology, confirming the precise downstream effector pathway of a ligand is rarely straightforward. Many GPCRs exhibit pleiotropic coupling, activating both Gi/o and Gq/11 pathways simultaneously or in a biased manner[1]. To definitively prove that a downstream signal (such as cAMP inhibition or ERK phosphorylation) is strictly mediated by Gi/o, researchers must employ orthogonal pharmacological controls.

This guide explores the application of WU-07047 , a synthetic and simplified analog of the macrocyclic depsipeptide YM-254890, as a highly selective Gq/11 inhibitor[2]. By incorporating WU-07047 as a negative control in Gi/o assays, scientists can systematically rule out Gq-mediated cross-talk, ensuring a self-validating and robust experimental system.

The Challenge of GPCR Pleiotropy: Why Orthogonal Controls Matter

GPCRs are not simple binary switches; they are dynamic conduits that can engage multiple G-protein families. For example, chemokine receptors like CCR5 can couple to both the Gi/o (cAMP inhibitory) and Gq/11 (calcium-mobilizing) pathways depending on the specific ligand bound[1].

When measuring downstream effectors, cross-talk is a persistent confounding variable. Activation of Gq/11 leads to Phospholipase C (PLC) cleavage, generating IP3 and DAG, which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). PKC can then phosphorylate and modulate adenylate cyclase or other downstream kinases, creating an artifactual signal in a Gi/o-targeted assay. To establish causality—proving that an observed signal is exclusively Gi/o-dependent—you must demonstrate that inhibiting the Gq/11 pathway has zero effect on your readout.

Mechanistic Profiling: WU-07047 vs. Classical G-Protein Modulators

Historically, the cyclic depsipeptides YM-254890 and FR900359 have been the gold standards for Gq/11 inhibition. However, their complex macrocyclic structures make them notoriously difficult to synthesize and modify[2].

WU-07047 was engineered to solve this bottleneck. By replacing the two peptide-based linkers of YM-254890 with hydrocarbon chains, researchers developed a convergent synthetic analog that retains the core ability to inhibit Gq[2]. Mechanistically, WU-07047 binds to the interdomain cleft between the GTPase and helical domains of Gαq, effectively locking the protein in its inactive GDP-bound state and preventing nucleotide exchange[2][3]. Because this binding pocket is highly specific to the Gq family, WU-07047 does not interact with Gαi/o.

Conversely, Pertussis Toxin (PTX) acts as the definitive positive control for Gi/o inhibition. PTX is a bacterial exotoxin that catalyzes the ADP-ribosylation of a cysteine residue at the C-terminus of Gαi/o, irreversibly uncoupling the G-protein from its receptor[3].

GPCR_Pathway GPCR GPCR Activation (e.g., CCR5, M2R) Gio Gi/o Protein (Primary Target) GPCR->Gio Primary Coupling Gq Gq/11 Protein (Potential Cross-talk) GPCR->Gq Promiscuous Coupling cAMP cAMP Inhibition (Target Readout) Gio->cAMP Gq->cAMP PKC Cross-talk Ca2 Ca2+ Release / IP1 (Off-Target Readout) Gq->Ca2 PTX Pertussis Toxin (PTX) Positive Control PTX->Gio Inhibits (Abolishes Signal) WU WU-07047 Negative Control WU->Gq Inhibits (No Effect on Gi/o)

GPCR pathway bifurcation highlighting orthogonal targeting of PTX and WU-07047.

Comparative Quantitative Data

When designing a self-validating pharmacological matrix, selecting the right combination of inhibitors is critical. The table below summarizes the quantitative and mechanistic differences between key G-protein modulators used to isolate Gi/o signaling.

Table 1: Pharmacological Toolbox for G-Protein Specificity Assays

InhibitorTargetStructural ClassBinding MechanismPotency (IC50)Role in Gi/o Assays
Pertussis Toxin (PTX) Gαi/oBacterial ExotoxinADP-ribosylation of C-terminus~10-100 ng/mLPositive Control (Abolishes target signal)
WU-07047 Gαq/11Simplified DepsipeptideBlocks GDP/GTP exchangeLow μM rangeNegative Control (Rules out Gq cross-talk)
YM-254890 Gαq/11Cyclic DepsipeptideBlocks GDP/GTP exchange~0.15 nMNegative Control (Rules out Gq cross-talk)
FR900359 Gαq/11Cyclic DepsipeptideBlocks GDP/GTP exchange~30 nMNegative Control (Rules out Gq cross-talk)
NF449 GαsSuramin AnalogGs Antagonist~250 nMNegative Control (Rules out Gs cross-talk)

Note: While WU-07047 exhibits lower absolute potency than its parent compound YM-254890, its streamlined synthesis and retained selectivity make it a highly accessible and effective chemical probe for orthogonal validation[2].

Experimental Workflow: The Self-Validating Assay Matrix

To definitively prove that an agonist-induced decrease in cAMP is strictly Gi/o-dependent, you must build a self-validating system. This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP, incorporating WU-07047 to rule out Gq/11 interference.

Workflow Step1 1. Cell Plating (GPCR-expressing Cells) Step2 2. Inhibitor Matrix Pre-treatment (Vehicle | PTX | WU-07047) Step1->Step2 Step3 3. Forskolin + Agonist Stimulation (Induce cAMP & Gi/o signaling) Step2->Step3 Step4 4. HTRF cAMP Detection (Read TRF at 665/620 nm) Step3->Step4 Result1 Vehicle: Normal cAMP Inhibition (Baseline Gi/o Activity) Step4->Result1 Result2 PTX: cAMP Inhibition Abolished (Validates Gi/o Dependence) Step4->Result2 Result3 WU-07047: cAMP Inhibition Intact (Rules Out Gq Cross-talk) Step4->Result3

Self-validating workflow for Gi/o cAMP assays using orthogonal controls.

Step-by-Step Protocol: Gi/o cAMP Inhibition Assay

Step 1: Cell Preparation and Plating

  • Harvest CHO-K1 or HEK293 cells stably expressing your target GPCR (e.g., M2R or CCR5).

  • Seed cells into a 384-well white microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX to prevent cAMP degradation).

  • Incubate overnight at 37°C, 5% CO2.

Step 2: The Pharmacological Matrix (Pre-treatment) Divide the microplate into four distinct experimental groups to establish causality:

  • Group A (Baseline): Add 5 µL of assay buffer containing 0.1% DMSO (Vehicle).

  • Group B (Gi/o Positive Control): Pre-treat cells with 100 ng/mL PTX for 16-18 hours prior to the assay.

  • Group C (Gq Negative Control): Add 5 µL of 10 µM WU-07047. Incubate for 30 minutes at room temperature.

  • Group D (Orthogonal Validation): Run a parallel IP1 accumulation plate treated with 10 µM WU-07047 to confirm the inhibitor is actively blocking Gq in your specific cell line.

Step 3: Forskolin & Agonist Stimulation

  • Prepare a stimulation cocktail containing 10 µM Forskolin (to artificially elevate baseline cAMP) and your test GPCR agonist at an EC80​ concentration.

  • Add 5 µL of the stimulation cocktail to all wells.

  • Incubate the plate for 30–45 minutes at room temperature protected from light.

Step 4: HTRF Detection

  • Reconstitute the HTRF detection reagents: Anti-cAMP Cryptate (donor) and cAMP-d2 (acceptor) in lysis buffer.

  • Add 5 µL of cAMP-d2 followed by 5 µL of Anti-cAMP Cryptate to all wells.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a Time-Resolved Fluorescence (TRF) microplate reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio.

Step 5: Data Interpretation (Causality Analysis)

  • True Gi/o Signaling: If the agonist-induced cAMP inhibition is completely abolished in Group B (PTX) but remains strictly intact in Group C (WU-07047), you have definitively proven that the signal is mediated by Gi/o without Gq cross-talk.

  • Pleiotropic Signaling: If Group C (WU-07047) shows a partial attenuation of the cAMP response, your GPCR is exhibiting promiscuous coupling, and the observed cAMP modulation is partially an artifact of Gq/PKC cross-talk.

References

  • Rensing DT, Uppal S, Blumer KJ, Moeller KD. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. Organic Letters. 2015 May 1;17(9):2270-3. URL: [Link]

  • Li J, Ge Y, Huang JX, Strømgaard K, Zhang X, Xiong XF. Heterotrimeric G Proteins as Therapeutic Targets in Drug Discovery. Journal of Medicinal Chemistry. 2020 May 28;63(10):5013-5030. URL: [Link]

  • Lorenzen E, Ceraudo E, Berchiche YA, Rico CA, Fürstenberg A, Sakmar TP, Huber T. G protein subtype-specific signaling bias in a series of CCR5 chemokine analogs. Science Signaling. 2018 Oct 16;11(552):eaao6152. URL: [Link]

Sources

Safety Operating Guide

Chemical Profile & Mechanistic Grounding

Author: BenchChem Technical Support Team. Date: April 2026

[label

Finalizing Document Structure

I'm now putting the finishing touches on the document structure, ensuring all sections are present and logically ordered. I've integrated validated controls in the experiment section. I have added the revised and fully-formatted diagrams for both inhibition mechanism and waste disposal.

WU-07047: Comprehensive Guide to Handling, Experimental Protocols, and Proper Disposal Procedures

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a definitive, field-proven guide on handling, utilizing, and disposing of WU-07047 .

WU-07047 is a synthetic, simplified analog of the natural cyclic depsipeptide YM-254890. It functions as a selective Gαq/11 inhibitor [1.1]. Because it directly blocks nucleotide exchange on Gq proteins, it is a critical tool for decoupling G protein-coupled receptor (GPCR) signaling in cardiovascular and oncological research[1]. However, its complex organic structure and requirement for permeating organic solvents (like DMSO) necessitate strict operational and disposal frameworks to maintain laboratory safety and environmental compliance.

Understanding the physical properties of WU-07047 is the first step in designing both a functional assay and a compliant disposal strategy. In this analog, the two peptide-based linkers found in YM-254890 have been replaced with hydrocarbon chains, increasing its lipophilicity[2].

Table 1: Chemical and Physical Properties of WU-07047

PropertySpecificationOperational Implication
CAS Number 1702378-78-6Use for exact EHS waste logging.
Molecular Formula C39H58N4O11Halogen-free; dictates non-halogenated waste routing[3].
Molecular Weight 758.90 g/mol Required for precise molarity calculations[4].
Solubility Soluble in DMSOAqueous buffers will cause immediate precipitation.
Storage (Powder) -20°C (up to 3 years)Keep desiccated to prevent hydrolytic degradation[4].
Storage (Solvent) -80°C (up to 1 year)Aliquot immediately to avoid freeze-thaw cycles[4].
Mechanistic Causality

WU-07047 inhibits the Gαq/11 protein by binding to the hinge region between the GTPase and helical domains. This locks the protein in its inactive, GDP-bound state, preventing the receptor-mediated nucleotide exchange required for downstream Phospholipase C-β (PLC-β) activation and subsequent calcium release[5].

G GPCR GPCR Activation Gq Gαq/11 Protein (GDP-bound) GPCR->Gq Stimulates Gq_active Gαq/11 Protein (GTP-bound) Gq->Gq_active Nucleotide Exchange WU WU-07047 (Inhibitor) WU->Gq Blocks Exchange PLC PLC-β Activation Gq_active->PLC Activates Ca Intracellular Ca2+ Release PLC->Ca IP3 Production

Mechanism of Gαq/11 pathway inhibition by WU-07047.

Experimental Protocol: Reconstitution and In Vitro Assay

To ensure reproducibility and prevent compound degradation, the handling of WU-07047 must follow a self-validating workflow.

Step 1: Stock Solution Preparation

  • Causality: WU-07047 is highly lipophilic. Aqueous reconstitution will result in immediate precipitation, ruining the compound and skewing assay results.

  • Procedure: Equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes to prevent condensation. Add anhydrous DMSO to achieve a 10 mM stock (e.g., dissolve 7.59 mg in 1 mL DMSO). Vortex gently for 60 seconds until visually clear.

Step 2: Aliquoting and Storage

  • Causality: Repeated freeze-thaw cycles degrade the ester and amide bonds within the molecule, reducing its inhibitory potency.

  • Procedure: Divide the 10 mM stock into 10 μL aliquots in amber microcentrifuge tubes (to prevent potential photolytic degradation) and store immediately at -80°C.

Step 3: Assay Application (Receptor-Assisted Nucleotide Exchange)

  • Causality (Self-Validating System): To prove that observed physiological changes are due to Gq inhibition and not solvent toxicity, you must run parallel controls.

  • Procedure: Dilute the stock 1:1000 in assay buffer (e.g., HEPES with 0.1% BSA to prevent non-specific plastic binding) immediately prior to use. Introduce to the cell culture to achieve a final working concentration of 1-10 μM. Crucial Check: Always include a vehicle control (0.1% DMSO) and a positive control (YM-254890) to validate the system's baseline and maximum inhibition thresholds[6].

Operational Safety & Proper Disposal Procedures

The disposal of WU-07047 must account for both the biological activity of the compound (a potent intracellular signaling inhibitor) and the chemical hazards of its primary solvent (DMSO). Because the molecular formula (C39H58N4O11) contains no halogens (fluorine, chlorine, bromine, iodine), it is strictly classified for disposal as non-halogenated organic waste [3].

Step-by-Step Disposal Protocol

1. Liquid Waste Disposal (DMSO Stocks and Assay Buffers)

  • Causality: DMSO easily penetrates the skin and acts as a carrier solvent, potentially dragging dissolved WU-07047 directly into the bloodstream. Therefore, liquid waste must never be poured down the sink or mixed with aqueous biological waste.

  • Procedure:

    • Collect all WU-07047-containing liquid waste in a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) container.

    • Label the container precisely: "Hazardous Waste: Non-Halogenated Organics (DMSO, WU-07047)".

    • Keep the container tightly capped in a secondary containment tray within a certified fume hood until collection by Environmental Health and Safety (EHS) for high-temperature incineration.

2. Solid Waste Disposal (Vials, Pipette Tips, and Plates)

  • Causality: Trace amounts of the inhibitor remain on consumables. While not acutely toxic in trace amounts, cumulative environmental exposure to synthetic G-protein inhibitors poses ecological risks.

  • Procedure:

    • Eject all pipette tips and discard empty stock vials into a rigid, puncture-resistant chemical solid waste bin. Do not use standard biohazard bags.

    • Do not autoclave this chemical waste, as heat will volatilize residual DMSO, creating an inhalation hazard.

    • Seal the bin and transfer to EHS for solid chemical waste destruction.

3. Spill Cleanup and Decontamination

  • Causality: Accidental spills of DMSO-solvated WU-07047 require immediate containment to prevent inhalation of solvent vapors and dermal absorption.

  • Procedure:

    • Don appropriate PPE. Note: If a large volume of DMSO is spilled, use butyl rubber gloves, as DMSO rapidly permeates standard nitrile.

    • Cover the spill with an inert, absorbent material (e.g., vermiculite or universal spill pads).

    • Sweep the absorbed material using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

    • Wash the affected surface with a detergent solution, followed by a water rinse, and dispose of the cleaning materials in the same hazardous waste bag.

Disposal Start WU-07047 Waste Generated Type Waste Type? Start->Type Liquid Liquid Waste (DMSO/Buffer) Type->Liquid Solutions Solid Solid Waste (Vials, Tips) Type->Solid Consumables Spill Spill Cleanup (Absorbents) Type->Spill Accidents LiqCont Non-Halogenated Organic Waste Container Liquid->LiqCont SolCont Hazardous Solid Waste Bin Solid->SolCont SpillCont Sealed Spill Debris Container Spill->SpillCont EHS EHS Collection & Incineration LiqCont->EHS SolCont->EHS SpillCont->EHS

Decision matrix for the proper disposal and containment of WU-07047 waste.

References

  • Uppal, S., Blumer, K. J., Moeller, K. D., & Rensing, D. T. "Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog." Organic Letters, 2015. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
WU-07047
Reactant of Route 2
WU-07047

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.